molecular formula C10H8BrNO2 B1339382 [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL CAS No. 36841-48-2

[2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL

Cat. No.: B1339382
CAS No.: 36841-48-2
M. Wt: 254.08 g/mol
InChI Key: RYNAHCKMFPVCPI-UHFFFAOYSA-N
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Description

[2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(4-bromophenyl)-1,3-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8BrNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNAHCKMFPVCPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801292759
Record name 2-(4-Bromophenyl)-4-oxazolemethanol
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Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36841-48-2
Record name 2-(4-Bromophenyl)-4-oxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36841-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-4-oxazolemethanol
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URL https://comptox.epa.gov/dashboard/DTXSID801292759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

[2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The electronic properties of the oxazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive core for the design of novel therapeutic agents. Derivatives of oxazole have demonstrated potential as antimicrobial, anti-inflammatory, anticancer, and antiviral agents. The strategic placement of substituents on the oxazole ring allows for the fine-tuning of a compound's pharmacological profile, making compounds like this compound valuable research targets.

Synthesis Methodologies

While a specific, documented synthesis for this compound is not prevalent in the literature, established methods for the synthesis of 2,4-disubstituted oxazoles can be readily adapted. The following sections describe two robust and scientifically sound approaches for its preparation.

Modified Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles from α-acylamino ketones.[3] A plausible pathway to synthesize the target compound using this methodology is outlined below.

Workflow for Modified Robinson-Gabriel Synthesis

Robinson-Gabriel Synthesis A 4-Bromobenzamide C 2-(4-Bromophenyl)-4-(chloromethyl)oxazole A->C Cyclocondensation B 1,3-Dichloroacetone B->C D [2-(4-Bromophenyl)oxazol-4-yl]methyl acetate C->D Acetate Substitution E This compound D->E Hydrolysis

Caption: A proposed synthetic workflow for this compound via a modified Robinson-Gabriel approach.

Step-by-Step Protocol:

  • Synthesis of 2-(4-Bromophenyl)-4-(chloromethyl)oxazole:

    • In a round-bottom flask equipped with a reflux condenser, combine 4-bromobenzamide (1 equivalent) and 1,3-dichloroacetone (1.2 equivalents).[4]

    • Add a suitable solvent such as toluene or xylene.

    • Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

  • Formation of the Acetate Intermediate:

    • Dissolve the purified 2-(4-bromophenyl)-4-(chloromethyl)oxazole in a suitable solvent like acetone.

    • Add potassium acetate (1.5 equivalents) and a catalytic amount of potassium iodide.

    • Heat the mixture to reflux until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.

    • The resulting [2-(4-bromophenyl)oxazol-4-yl]methyl acetate can be used in the next step without further purification or can be purified by chromatography.

  • Hydrolysis to the Final Product:

    • Dissolve the acetate intermediate in a mixture of methanol and water.

    • Add a base such as potassium carbonate or sodium hydroxide (2-3 equivalents).

    • Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).

    • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The final product, this compound, can be purified by recrystallization or column chromatography.

Synthesis via [3+2] Cycloaddition (Analogous to Isoxazole Synthesis)

An alternative and elegant approach involves a [3+2] cycloaddition reaction, which has been successfully employed for the synthesis of the isomeric isoxazole, (3-(4-bromophenyl)-isoxazol-5-yl) methanol.[5] This methodology can be adapted for the synthesis of the target oxazole.

Workflow for Cycloaddition-based Synthesis

Cycloaddition Synthesis A 4-Bromobenzaldehyde C 4-Bromobenzaldoxime A->C Oxime Formation B Hydroxylamine Hydrochloride B->C E This compound C->E [3+2] Cycloaddition D Propargyl Alcohol D->E

Caption: An alternative synthetic route to the target compound based on a [3+2] cycloaddition reaction.

Step-by-Step Protocol:

  • Preparation of 4-Bromobenzaldoxime:

    • In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in a suitable solvent system like ethanol/water.

    • Add a base such as sodium hydroxide or pyridine to neutralize the HCl and facilitate the reaction.[5]

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete.

    • The product, 4-bromobenzaldoxime, can be isolated by precipitation upon addition of water and purified by recrystallization.

  • [3+2] Cycloaddition to form the Oxazole Ring:

    • In a suitable reaction vessel, dissolve the 4-bromobenzaldoxime (1 equivalent) and propargyl alcohol (1.5 equivalents) in a solvent such as dichloromethane.

    • Add an oxidizing agent, for instance, sodium hypochlorite, to generate the nitrile oxide in situ.[5]

    • A catalyst, such as cerium ammonium nitrate (CAN), can be employed to facilitate the cycloaddition.[5]

    • Stir the reaction at room temperature for an extended period (e.g., 24-48 hours), monitoring the progress by TLC.

    • Upon completion, perform a work-up by separating the organic layer, washing with water and brine, and drying over anhydrous sodium sulfate.

    • After solvent removal, the crude this compound can be purified by column chromatography.

Physicochemical and Spectroscopic Properties

While experimental data for the title compound is scarce, we can predict its properties based on known data for closely related analogs.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/Characteristic
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and dichloromethane.
Melting Point Expected to be in the range of other crystalline bromophenyl oxazole derivatives.

Predicted Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromophenyl ring (likely two doublets in the range of 7.5-8.0 ppm), a singlet for the proton on the oxazole ring, a singlet for the methylene protons of the methanol group, and a broad singlet for the hydroxyl proton.[3][6][7][8][9]

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the bromophenyl ring, the oxazole ring, and the methanol substituent.[3][7][10]

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.[3]

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the alcohol (around 3300 cm⁻¹), C-H stretches of the aromatic and oxazole rings (around 3100-3000 cm⁻¹), C=N and C=C stretching of the oxazole and phenyl rings (in the 1600-1400 cm⁻¹ region), and the C-Br stretch (typically below 700 cm⁻¹).[3][11]

Potential Applications in Research and Drug Discovery

The this compound scaffold holds considerable promise for various applications, primarily driven by the diverse biological activities associated with oxazole derivatives.

  • Antimicrobial Agents: Numerous studies have highlighted the potent antibacterial and antifungal properties of substituted oxazoles. The presence of the bromophenyl group can enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial efficacy.

  • Anticancer Drug Development: The oxazole nucleus is a key component of several natural products with cytotoxic activity. This compound can serve as a valuable intermediate for the synthesis of more complex molecules with potential anticancer properties.

  • Anti-inflammatory Agents: Oxazole derivatives have been investigated for their anti-inflammatory effects. The title compound could be a starting point for the development of novel anti-inflammatory drugs.

  • Materials Science: The rigid, aromatic structure of this compound makes it a potential building block for the synthesis of novel organic materials with interesting photophysical or electronic properties.

Conclusion

This compound represents a valuable, yet underexplored, chemical entity with significant potential in both medicinal chemistry and materials science. This guide provides a solid foundation for its synthesis and suggests promising avenues for future research and application. The detailed synthetic protocols, based on well-established and analogous reactions, offer a clear path for its preparation, enabling further investigation into its unique properties and biological activities.

References

  • Wipf, P., et al. (2004). Robinson-Gabriel-type synthesis of oxazoles from β-keto amides. Organic Letters, 6(22), 4053-4056. Available at: [Link]

  • IdeXlab. (n.d.). Robinson-Gabriel Synthesis - Explore the Science & Experts.
  • Processes. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)ethanol. Retrieved from [Link]

  • PubChem. (n.d.). (4-Bromophenyl)-(2,3-difluorophenyl)methanol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR.
  • ResearchGate. (n.d.). Theoretical IR Spectrum of (RS)-(4-Bromophenyl) (Pyridine-2yl) Methanol.
  • SciSpace. (1974). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study.
  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from a relevant Preprints.
  • ResearchGate. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid.
  • ResearchGate. (n.d.). 1H NMR spectrum of compound 4.
  • National Center for Biotechnology Information. (2020). 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. ACS Omega, 5(2), 1035-1041. Available at: [Link]

  • National Library of Medicine. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate.

Sources

[2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL

Introduction

In the landscape of medicinal chemistry and drug development, heterocyclic compounds are of paramount importance. Among these, the oxazole scaffold is a privileged structure, appearing in numerous biologically active molecules and natural products.[1] The precise characterization and unambiguous structure determination of novel oxazole derivatives are foundational to understanding their structure-activity relationships (SAR), mechanism of action, and overall potential as therapeutic agents. This guide provides a comprehensive, in-depth overview of the analytical methodologies required for the complete structure elucidation of a specific target molecule: this compound.

With a molecular formula of C₁₀H₈BrNO₂ and a molar mass of 254.08 g/mol , this compound possesses several key features—a brominated aromatic ring, a heterocyclic oxazole core, and a primary alcohol—that each present unique analytical signatures.[2] This whitepaper is designed for researchers, chemists, and drug development professionals, offering a logical, field-proven workflow that synthesizes data from multiple analytical techniques to arrive at a definitive structural assignment. We will move beyond simple procedural descriptions to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical cascade.

Foundational Strategy: The Role of Synthesis in Structural Prediction

Before any analysis begins, the synthetic route used to create the molecule provides the initial and most crucial hypothesis for its structure. The choice of starting materials and reaction mechanisms dictates the expected connectivity of the final product. While various methods exist for oxazole synthesis, a common and plausible approach for this target is a variation of the Robinson-Gabriel synthesis.[3]

This process typically involves the cyclization and dehydration of an α-acylamino ketone intermediate. A logical pathway would be the reaction of 4-bromobenzamide with a suitable 3-carbon synthon (like 1,3-dihydroxyacetone or its protected equivalent), followed by cyclization to form the oxazole ring. This synthetic context leads us to hypothesize a structure where the 4-bromophenyl group is attached at the C2 position of the oxazole ring and the methanol group is at the C4 position. All subsequent analytical work is designed to rigorously test this hypothesis.

Mass Spectrometry: Unveiling Molecular Mass and Elemental Composition

The first analytical step is to confirm the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing mass accuracy high enough to distinguish between compounds with the same nominal mass but different elemental compositions.

Causality of Choice

We employ HRMS, specifically with a soft ionization technique like Electrospray Ionization (ESI), to minimize fragmentation and clearly observe the molecular ion. This allows for a direct confirmation of the mass of the synthesized compound and, through its high accuracy, validation of the elemental formula (C₁₀H₈BrNO₂).

Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization: A high voltage is applied to the ESI needle, generating a fine spray of charged droplets. The solvent evaporates, transferring the charge to the analyte molecules, primarily forming the protonated species [M+H]⁺.

  • Analysis: The ions are accelerated into the TOF mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Data Acquisition: A full scan spectrum is acquired, typically over a range of m/z 50-500.

Data Interpretation and Validation

The resulting spectrum is analyzed for two key features that form a self-validating system for the proposed structure.

Table 1: Expected HRMS Data for this compound

FeatureExpected m/zInterpretation & Validation Point
[M+H]⁺ Ion ~253.9811Confirms the molecular weight. The exact mass calculated for C₁₀H₉⁷⁹BrNO₂⁺ provides definitive confirmation of the elemental formula.
Isotopic Pattern [M+H]⁺ and [M+2+H]⁺The presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance) creates a characteristic doublet signal where the two peaks are separated by ~2 Da and are of nearly equal intensity. This is an unambiguous indicator of a monobrominated compound.
Major Fragment ~222.9556Corresponds to the loss of the hydroxymethyl group (-CH₂OH), a common fragmentation pathway for primary alcohols. This fragment would also exhibit the 1:1 bromine isotopic pattern.

The diagram below illustrates the expected primary fragmentation pathway.

Caption: Predicted ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy: Probing Functional Groups

While MS confirms the mass and formula, Infrared (IR) spectroscopy provides rapid and definitive evidence for the presence of key functional groups hypothesized from the synthesis.

Causality of Choice

The proposed structure contains a hydroxyl (-OH) group, aromatic rings (C=C and C-H bonds), and the oxazole core (C=N, C-O bonds), all of which have characteristic absorption frequencies in the infrared spectrum.[4] This technique serves as a quick and effective validation of the major structural components.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is recorded, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Data Interpretation and Validation

The presence of specific absorption bands confirms the functional group makeup of the molecule.

Table 2: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Confirmed
3600-3200 (broad) O-H StretchHydroxyl (-OH) of the methanol group
3100-3000 C-H StretchAromatic C-H (Phenyl and Oxazole rings)
1650-1500 C=N and C=C StretchOxazole and Phenyl ring systems
1250-1050 C-O StretchAlcohol C-O and Oxazole ether linkage
600-500 C-Br StretchCarbon-Bromine bond

The observation of a strong, broad peak above 3200 cm⁻¹ is particularly crucial as it provides compelling evidence for the hydroxyl group, a key feature of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Through a combination of ¹H and ¹³C NMR, we can map the complete carbon-hydrogen framework and confirm the isomeric structure.

Causality of Choice

NMR allows us to count the number of chemically distinct protons and carbons, observe their electronic environments, and, most importantly, determine how they are connected through covalent bonds. This level of detail is essential to distinguish our target from other possible isomers (e.g., where the methanol group is at the C5 position or the bromophenyl group is attached differently).

Experimental Protocols
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • (Optional but Recommended) 2D NMR: Acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to provide unambiguous signal assignments.

Data Interpretation and Validation

The predicted NMR data provides a detailed fingerprint of the molecule.

Table 3: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentInterpretation & Validation Point
~8.05 Doublet2HH-2', H-6' (Aromatic)Protons on the bromophenyl ring adjacent to the oxazole.
~7.75 Doublet2HH-3', H-5' (Aromatic)Protons on the bromophenyl ring adjacent to the bromine. The characteristic doublet-of-doublets pattern confirms the 1,4-disubstitution.
~7.40 Singlet1HH-5 (Oxazole)The lone proton on the oxazole ring. Its singlet nature confirms it has no adjacent proton neighbors.
~5.40 Triplet1H-OH (Alcohol)The hydroxyl proton, often broad. Its coupling to the CH₂ group (if observed) confirms connectivity.
~4.60 Doublet2H-CH₂- (Methanol)The methylene protons. Coupling to the -OH proton confirms the -CH₂OH moiety.

Table 4: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~161.5 QuaternaryC-2 (Oxazole)
~145.0 QuaternaryC-4 (Oxazole)
~132.0 Aromatic CHC-3', C-5'
~129.5 Aromatic CHC-2', C-6'
~127.0 QuaternaryC-1' (Aromatic)
~125.0 QuaternaryC-4' (Aromatic)
~122.0 Oxazole CHC-5 (Oxazole)
~55.0 Aliphatic CH₂-CH₂OH

The combination of these spectra allows for the complete assembly of the molecular puzzle, confirming the specific substitution pattern of the phenyl and oxazole rings.

Single-Crystal X-ray Diffraction: The Unambiguous Gold Standard

While the combination of MS and NMR provides an overwhelming case for the proposed structure, single-crystal X-ray diffraction offers the ultimate, irrefutable proof.[5] This technique determines the precise three-dimensional arrangement of atoms in the solid state, providing an atomic-resolution map of the molecule.

Causality of Choice

X-ray crystallography is chosen when absolute certainty of structure is required, for example, in regulatory filings for a new drug substance or in foundational scientific publications. It resolves any possible ambiguity regarding isomerism, tautomerism, or stereochemistry.

Experimental Protocol
  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a focused beam of X-rays in a diffractometer. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data. The quality of the final structure is typically assessed by the R-factor, with values below 0.05 indicating a high-quality refinement.[6]

Data Interpretation and Validation

The output of an X-ray diffraction experiment is a definitive 3D structural model. This model provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and geometry of the entire molecule. This direct visualization of the atomic arrangement serves as the final, conclusive piece of evidence in the structure elucidation workflow.

Integrated Structure Elucidation Workflow

The power of this multi-technique approach lies not in the individual pieces of data, but in their synthesis. Each experiment validates the hypothesis and provides a foundation for the next, creating a logical cascade of evidence.

cluster_start Hypothesis Generation cluster_validation Spectroscopic & Spectrometric Validation cluster_final Definitive Confirmation synthesis Plausible Synthesis Route hypothesis Predicted Structure: This compound synthesis->hypothesis ms HRMS Confirms Molecular Formula & Bromine Presence hypothesis->ms ir FTIR Confirms Functional Groups (-OH, Aromatic, C-Br) ms->ir nmr NMR (¹H, ¹³C) Confirms Connectivity & Isomeric Structure ir->nmr xray Single-Crystal X-ray Diffraction Provides Unambiguous 3D Structure nmr->xray conclusion Structure Elucidated xray->conclusion

Caption: Integrated workflow for structure elucidation.

Conclusion

The rigorous structure elucidation of a novel compound like this compound is a systematic process that relies on the convergence of evidence from multiple, orthogonal analytical techniques. By starting with a chemically sound hypothesis derived from its synthesis, we employ mass spectrometry to define its mass and formula, IR spectroscopy to confirm its functional components, and NMR spectroscopy to piece together its precise atomic framework. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation. This integrated, self-validating workflow ensures the highest level of scientific integrity and is an indispensable component of modern chemical research and drug discovery.

References

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[2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the spectroscopic characterization of [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL, designed for researchers and drug development professionals. This document provides predicted data, detailed experimental protocols, and expert interpretation to guide the structural elucidation of this heterocyclic compound.

Introduction: The Structural Elucidation of a Novel Oxazole Derivative

The compound this compound is a substituted oxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. Accurate structural confirmation is the bedrock of any drug discovery program, ensuring that biological data is correctly attributed to the molecule of interest. This guide provides a comprehensive framework for the spectroscopic characterization of this target molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While publicly available experimental spectra for this specific molecule are scarce, this document, written from the perspective of a Senior Application Scientist, presents a detailed analysis based on predicted data derived from established principles of spectroscopy. We will not only present the expected spectral features but also explain the causality behind the experimental choices and the logic of spectral interpretation, creating a self-validating system for analysis.

Overall Analytical Workflow

A multi-spectroscopic approach is essential for unambiguous structure determination. Each technique provides a unique and complementary piece of the structural puzzle. The logical flow of analysis ensures that information from one technique informs the interpretation of the next.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_conclusion Structural Confirmation Prep Dissolve sample in appropriate solvent (e.g., CDCl3, DMSO-d6) MS Mass Spectrometry (MS) Determine Molecular Weight & Isotopic Pattern Prep->MS ESI or EI IR Infrared (IR) Spectroscopy Identify Functional Groups Prep->IR Neat or Solution NMR NMR Spectroscopy (1H, 13C, 2D) Map C-H Framework Prep->NMR NMR Tube Interpret Synthesize & Interpret Data MS->Interpret IR->Interpret NMR->Interpret Confirm Confirm Structure of This compound Interpret->Confirm

Caption: Overall workflow for the spectroscopic characterization of the target molecule.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

Mass spectrometry is the first-line technique to confirm the molecular weight and elemental composition. For a compound containing bromine, the characteristic isotopic pattern is a critical diagnostic tool.

Predicted Mass Spectrum Data
ParameterPredicted ValueRationale
Molecular Formula C10H8BrNO2Derived from the chemical structure.
Monoisotopic Mass 268.9738 uCalculated using the most abundant isotopes (12C, 1H, 79Br, 14N, 16O).
Molecular Ion (M+) m/z 269Corresponding to the monoisotopic mass.
Isotopic Peak (M+2) m/z 271Due to the natural abundance of the 81Br isotope.
M+ / M+2 Ratio ~1:1The natural abundance of 79Br (50.69%) and 81Br (49.31%) is nearly equal.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique that typically preserves the molecular ion.

  • Acquisition Mode: Acquire data in positive ion mode. The presence of the nitrogen in the oxazole ring facilitates protonation to form the [M+H]+ ion.

  • Data Analysis:

    • Look for a pair of peaks separated by ~2 m/z units with a near 1:1 intensity ratio around m/z 270 and 272 (for the [M+H]+ adduct).

    • Verify that the measured accurate mass is within 5 ppm of the calculated theoretical mass (268.9738 u for the neutral molecule). This provides high confidence in the elemental formula.

Predicted Fragmentation Pathway

The primary fragmentation is expected to be the loss of the hydroxymethyl group, a stable neutral loss, leading to a resonance-stabilized cation.

G M [M+H]+ m/z 270/272 F1 Loss of CH2O (-30 Da) F2 [C9H6BrN]+ m/z 240/242 F1->F2

Caption: Predicted primary fragmentation of the molecular ion in MS analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups within the molecule.

Predicted IR Absorption Bands
Wavenumber (cm-1)Functional GroupVibration TypeRationale
3400-3200 (broad) O-HStretchingCharacteristic of the alcohol hydroxyl group, broadened by hydrogen bonding.
3100-3000 Aromatic C-HStretchingIndicates the C-H bonds on the phenyl and oxazole rings.
~1640 C=NStretchingFrom the imine-like bond within the oxazole ring.
~1600, ~1480 C=CStretchingAromatic ring skeletal vibrations.
~1250 C-OStretchingAssociated with the aryl-ether linkage in the oxazole ring.
~1050 C-OStretchingFrom the primary alcohol (CH2-OH).
~600-500 C-BrStretchingCharacteristic absorption for the carbon-bromine bond.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.

  • Background Scan: Run a background scan with a clean crystal surface to subtract atmospheric (CO2, H2O) and instrument-related absorptions.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Process the spectrum to identify the key absorption bands and compare them to the predicted values to confirm the presence of the principal functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information, allowing for the complete mapping of the carbon-hydrogen framework and the connectivity of atoms.

1H NMR: Proton Environment and Connectivity

The structure has distinct proton environments that will give rise to a predictable spectrum.

Caption: Structure of this compound with protons labeled for NMR assignment. (Note: A real image with labeled protons would be inserted here).

Predicted 1H NMR Data (400 MHz, CDCl3)
Label (Fig. 3)Predicted δ (ppm)MultiplicityIntegrationRationale
Ha ~7.90Doublet (d)2HAromatic protons ortho to the oxazole ring, deshielded by the ring's electron-withdrawing effect. Coupled to Hb.
Hb ~7.65Doublet (d)2HAromatic protons ortho to the bromine atom. Coupled to Ha.
Hc ~7.60Singlet (s)1HProton on the C5 position of the oxazole ring. Typically appears as a sharp singlet in this region.
Hd ~4.75Singlet (s)2HMethylene protons (CH2) adjacent to the hydroxyl group and the oxazole ring. Will appear as a singlet if there is no coupling to the OH proton.
He ~2.5-3.5 (variable)Broad Singlet (br s)1HThe hydroxyl proton. Its chemical shift is highly dependent on concentration and temperature. May exchange with trace water, leading to broadening or disappearance.
13C NMR: The Carbon Skeleton
Predicted 13C NMR Data (100 MHz, CDCl3)
Carbon PositionPredicted δ (ppm)Rationale
C2 (Oxazole) ~162The C=N carbon of the oxazole is significantly deshielded.
C4 (Oxazole) ~141Quaternary carbon of the oxazole ring attached to the CH2OH group.
C5 (Oxazole) ~128The C-H carbon of the oxazole ring.
C1' (ipso-C) ~129Quaternary carbon of the phenyl ring attached to the oxazole.
C2'/C6' (Ar-CH) ~128.5Phenyl carbons ortho to the oxazole.
C3'/C5' (Ar-CH) ~132Phenyl carbons ortho to the bromine, deshielded by the halogen.
C4' (ipso-C-Br) ~125Phenyl carbon directly attached to bromine.
CH2OH ~57Aliphatic carbon attached to an oxygen atom.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

  • 1H NMR Acquisition:

    • Tune and shim the probe on the sample.

    • Acquire a standard one-pulse 1H spectrum. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typical.

    • Co-add at least 8 scans for good signal-to-noise.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C spectrum. This removes C-H coupling, resulting in a single sharp peak for each unique carbon.

    • Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of 13C and its longer relaxation times.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the spectrum using the residual solvent peak or TMS.

    • Integrate the 1H signals and analyze the chemical shifts and coupling patterns.

Data Synthesis and Structural Confirmation

The definitive structural proof comes from synthesizing the information from all three techniques:

  • MS confirms the molecular formula is C10H8BrNO2 via accurate mass and the presence of one bromine atom via the 1:1 M/M+2 isotopic pattern.

  • IR confirms the presence of key functional groups: an alcohol (O-H stretch at ~3300 cm-1), aromatic rings (C-H at ~3050 cm-1, C=C at ~1600 cm-1), and the C-Br bond (~550 cm-1).

  • NMR provides the final, unambiguous map. 1H NMR shows the characteristic AA'BB' pattern of a 1,4-disubstituted benzene ring, a singlet for the lone oxazole proton, a singlet for the methylene group, and the alcohol proton. 13C NMR confirms the count of 8 unique aromatic/heterocyclic carbons and 1 aliphatic carbon, matching the proposed structure.

Together, these three pillars of spectroscopic analysis provide a robust, self-validating confirmation of the chemical structure of this compound, establishing a firm foundation for any subsequent biological or medicinal chemistry studies.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. [Link]

  • Reich, H. J. (University of Wisconsin). Structure Determination Using NMR Spectroscopy. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer. [Link]

[2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL: A Roadmap for Therapeutic Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract The 2-phenyloxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated bioactivity across oncology, inflammation, and metabolic diseases. This guide addresses the specific molecule, [2-(4-bromo-phenyl)-oxazol-4-yl]-methanol, as a representative of this chemical class for which biological targets are not yet elucidated. Rather than a review of known interactions, this document serves as a comprehensive, forward-looking technical roadmap for the de-novo identification, validation, and characterization of its potential therapeutic targets. We will detail a logical, multi-pronged experimental strategy, from initial broad-spectrum screening to deep mechanistic validation, providing field-proven insights and actionable protocols for researchers aiming to translate a novel chemical entity into a validated therapeutic lead.

Part 1: Foundational Strategy & Putative Target Classes

The core structure, a 2-(4-bromophenyl) substituted oxazole, presents several features that guide our initial hypotheses. The oxazole ring is a versatile heterocyclic motif known to engage in hydrogen bonding and π-π stacking interactions within protein binding pockets. The bromophenyl group offers a site for potential halogen bonding and provides lipophilicity, while the hydroxymethyl group at the 4-position can act as a key hydrogen bond donor or acceptor.

Based on extensive precedent from structurally related oxazole-containing compounds, we can prioritize several high-probability protein classes as initial areas of investigation.

  • Protein Kinases: The ATP-binding site of many kinases can accommodate the planar oxazole core, making them a primary target class for small molecule inhibitors.

  • Nuclear Receptors: Compounds with aromatic and heterocyclic scaffolds are known to modulate the activity of nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs).

  • Metabolic Enzymes: Key enzymes in metabolic pathways, particularly those involved in cancer metabolism or inflammatory signaling like indoleamine 2,3-dioxygenase (IDO1) and fatty acid amide hydrolase (FAAH), have been successfully targeted by oxazole derivatives.

Our strategy is therefore built on a tiered approach:

  • Tier 1: Target Agnostic Screening: Employ broad, unbiased methods to identify initial protein-ligand interactions.

  • Tier 2: Hypothesis-Driven Validation: Use focused biochemical, biophysical, and cellular assays to confirm and characterize the interactions identified in Tier 1.

  • Tier 3: Mechanistic & Pathway Analysis: Elucidate the functional consequences of target engagement in relevant biological systems.

Part 2: Experimental Workflows & Protocols

This section provides detailed, self-validating protocols for the identification and validation of protein targets for this compound, hereafter referred to as 'Compound-X'.

Tier 1: Unbiased Target Identification

The initial goal is to cast a wide net to identify any potential interacting proteins without preconceived bias. Chemical proteomics is the ideal approach.

The causality of this workflow is as follows: by immobilizing Compound-X on a solid support, we can selectively capture proteins from a complex biological lysate that physically bind to it. These captured proteins are then identified by mass spectrometry, providing a direct list of potential targets.

G cluster_prep Probe Synthesis & Lysate Prep cluster_capture Affinity Capture cluster_analysis Analysis syn Synthesize Linker-Compound-X imm Immobilize on Beads syn->imm inc Incubate Beads with Lysate imm->inc lys Prepare Cell Lysate lys->inc wash Wash Beads (Remove Non-specific Binders) inc->wash elute Elute Bound Proteins wash->elute sds SDS-PAGE elute->sds ms LC-MS/MS Analysis sds->ms hits Identify 'Hits' (Enriched Proteins) ms->hits

Caption: Workflow for Affinity-Based Target Identification.

Protocol 2.1.1: Affinity Capture & Mass Spectrometry

  • Probe Synthesis: Synthesize an analogue of Compound-X with a linker (e.g., a short polyethylene glycol chain ending in an amine or alkyne) suitable for conjugation to a solid support. The linker should be attached at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for binding.

  • Immobilization: Covalently attach the linker-modified Compound-X to NHS-activated Sepharose beads or Azide/Alkyne-functionalized agarose beads via amide coupling or click chemistry, respectively.

  • Control Beads: Prepare control beads by blocking the reactive groups without adding the compound. This is critical for distinguishing specific binders from proteins that non-specifically adhere to the matrix.

  • Lysate Preparation: Grow a relevant cell line (e.g., a cancer cell line if oncology is the focus) and prepare a native cell lysate using a mild lysis buffer (e.g., Tris-buffered saline with 0.1% NP-40 and protease/phosphatase inhibitors).

  • Incubation: Incubate the lysate with the Compound-X beads and control beads in parallel for 2-4 hours at 4°C.

  • Competitive Elution (Self-Validation): For one aliquot of the Compound-X beads, add a high concentration of free, unmodified Compound-X to the incubation. Proteins that are competed off are more likely to be true, specific binders.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) and boiling.

  • Analysis: Separate the eluted proteins by SDS-PAGE. Excise the entire protein lane, perform in-gel trypsin digestion, and analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Hit Identification: Identify proteins that are significantly enriched on the Compound-X beads compared to the control beads and that show reduced binding in the competitive elution sample.

Tier 2: Biophysical and Biochemical Validation

Once a list of putative targets is generated, direct, quantitative validation of the binding interaction is essential.

This workflow uses multiple, independent methods to confirm a direct interaction. A positive result from two or more distinct techniques provides high confidence in the hit.

G cluster_biophys Biophysical Assays cluster_biochem Biochemical/Enzymatic Assays putative Putative Target from Tier 1 tsa Thermal Shift Assay (TSA) putative->tsa spr Surface Plasmon Resonance (SPR) putative->spr enz Enzymatic Activity Assay (e.g., KinaseGlo) putative->enz confirm Validated Target tsa->confirm spr->confirm enz->confirm

Caption: Orthogonal Validation of a Putative Target.

Protocol 2.2.1: Thermal Shift Assay (TSA / Differential Scanning Fluorimetry)

  • Causality: The binding of a ligand stabilizes a protein, leading to an increase in its melting temperature (Tm). This change is a direct indicator of a physical interaction.

  • Method:

    • Express and purify the putative target protein.

    • In a 96-well PCR plate, prepare reactions containing purified protein (2-5 µM), SYPRO Orange dye, and varying concentrations of Compound-X (e.g., 0.1 to 100 µM).

    • Use a real-time PCR instrument to slowly ramp the temperature from 25°C to 95°C, measuring fluorescence at each step.

    • The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.

    • Plot fluorescence vs. temperature. The midpoint of the transition (Tm) will shift to a higher temperature in the presence of a binding ligand.

  • Self-Validation: The dose-dependent nature of the Tm shift provides internal validation. A clear shift that increases with compound concentration is a strong positive signal.

Protocol 2.2.2: Surface Plasmon Resonance (SPR)

  • Causality: SPR measures changes in mass on a sensor surface in real-time. By immobilizing the target protein, the binding and dissociation of Compound-X can be directly observed, allowing for the calculation of kinetic parameters (k_on, k_off) and affinity (K_D).

  • Method:

    • Immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling).

    • Flow a range of concentrations of Compound-X across the chip surface.

    • Measure the change in the SPR signal (Response Units, RU) over time during the association and dissociation phases.

    • Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to determine K_D.

  • Self-Validation: The data must fit a specific kinetic model, and the calculated K_D should be consistent across multiple concentrations. A poor fit may indicate non-specific binding or complex binding kinetics.

Tier 3: Cellular and Functional Validation

Confirming a direct physical interaction is necessary but not sufficient. The ultimate goal is to demonstrate that this interaction leads to a functional consequence in a biological context.

Hypothetical Target Example: Mitogen-Activated Protein Kinase (MAPK)

Let's assume MAPK1 was a validated hit from Tier 2. We now need to determine if Compound-X inhibits its activity and affects its downstream signaling pathway.

Protocol 2.3.1: In Vitro Kinase Inhibition Assay

  • Causality: If Compound-X binds to the ATP pocket of MAPK1, it should inhibit the enzyme's ability to phosphorylate its substrate.

  • Method:

    • Use a commercial assay kit (e.g., Kinase-Glo®, ADP-Glo™).

    • Set up reactions containing recombinant active MAPK1, its specific substrate peptide, and ATP.

    • Include a dilution series of Compound-X.

    • After incubation, the assay measures either the amount of ATP remaining (Kinase-Glo) or ADP produced (ADP-Glo).

    • A decrease in signal (Kinase-Glo) or increase in signal (ADP-Glo) indicates kinase inhibition.

    • Plot the % inhibition against the log of Compound-X concentration to determine the IC50 value.

Table 1: Hypothetical Kinase Profiling Data for Compound-X

Kinase TargetIC50 (nM)Assay Type
MAPK1 75 ADP-Glo™
PKA>10,000ADP-Glo™
CDK28,500ADP-Glo™
SRC>10,000ADP-Glo™

This table demonstrates how to present quantitative data clearly. The low IC50 for MAPK1 compared to other kinases suggests selectivity.

Protocol 2.3.2: Cellular Target Engagement & Pathway Analysis

  • Causality: If Compound-X inhibits MAPK1 in cells, we should observe a decrease in the phosphorylation of its direct downstream substrate, such as ERK.

  • Method (Western Blot):

    • Treat cells (e.g., HeLa or A549) with a dilution series of Compound-X for a defined period (e.g., 2 hours).

    • Stimulate the MAPK pathway with an appropriate agonist (e.g., EGF or PMA) for the last 15-30 minutes of the treatment.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane and probe with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

    • A dose-dependent decrease in the p-ERK signal (normalized to total ERK) confirms cellular target engagement and functional pathway inhibition.

G cluster_pathway MAPK Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK1 MAPK1 (ERK) MEK->MAPK1 Downstream Transcription Factors (e.g., c-Fos, c-Jun) MAPK1->Downstream Proliferation Cell Proliferation Downstream->Proliferation CompoundX Compound-X CompoundX->MAPK1

Caption: Inhibition of the MAPK/ERK Pathway by Compound-X.

Part 3: Conclusion & Future Directions

This guide has outlined a systematic, multi-tiered approach for the identification and validation of therapeutic targets for this compound. By progressing from unbiased, broad-spectrum screening to high-confidence biophysical validation and finally to functional cellular analysis, researchers can build a robust data package to support a specific mechanism of action.

The strength of this strategy lies in its use of orthogonal assays and self-validating protocols. A compound that demonstrates specific binding in an affinity pulldown, induces a dose-dependent thermal shift, shows quantifiable kinetics by SPR, inhibits enzymatic activity in a biochemical assay, and modulates a downstream signaling pathway in a cellular context has a very high probability of being a true modulator of its identified target. This rigorous validation is the cornerstone of modern drug discovery and is essential for advancing a novel chemical entity toward therapeutic development.

References

  • Kaur, K., Kulkarni, S., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859–1882. [Link]

  • Sharma, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Bioorganic & Medicinal Chemistry, 27(15), 3247-3263. [Link]

  • Patel, K., et al. (2021). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1535-1564. [Link]

  • Ahmad, I., et al. (2016). Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain. ACS Medicinal Chemistry Letters, 7(2), 154-159. [Link]

  • Röhrig, U. F., et al. (2021). Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 64(5), 2672–2694. [Link]

  • Di Micco, S., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 28(6), 2840. [Link]

  • Boger, D. L. (2004). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 14(10), 2379-2383. [Link]

  • Palermo, G., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. International Journal of Molecular Sciences, 23(5), 2772. [Link]

An In-depth Technical Guide on the Putative Mechanism of Action of [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unraveling the Therapeutic Potential of Oxazole Scaffolds

For decades, the oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, has captured the attention of medicinal chemists. Its presence in numerous natural products with potent biological activities has established it as a "privileged scaffold" in drug discovery. The inherent structural features of the oxazole nucleus, including its ability to participate in hydrogen bonding and π-stacking interactions, allow for the design of molecules with high affinity and selectivity for a diverse range of biological targets. This guide delves into the scientific rationale and experimental pathways for elucidating the mechanism of action of a specific, yet representative, member of this class: [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL. While direct studies on this particular molecule are nascent, a wealth of information on structurally related compounds allows us to formulate a robust hypothesis regarding its therapeutic potential and to outline a clear, actionable research plan. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of novel oxazole derivatives.

The Oxazole Moiety: A Cornerstone of Bioactivity

The 2,4-disubstituted oxazole core is a recurring motif in compounds exhibiting a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities[1][2]. The versatility of this scaffold lies in the tunable nature of its substituents at the 2 and 4 positions, which significantly influence the molecule's steric and electronic properties, and consequently, its interaction with biological macromolecules.

The subject of this guide, this compound, possesses key structural features that suggest a strong potential for biological activity:

  • The 2-(4-bromophenyl) group: The presence of a halogenated aromatic ring at the 2-position is a common feature in bioactive oxazoles[3]. The bromine atom, being highly lipophilic and electronegative, can enhance membrane permeability and participate in halogen bonding, a type of non-covalent interaction that can contribute to target binding affinity.

  • The 4-methanol group: The hydroxymethyl substituent at the 4-position introduces a polar functional group capable of forming hydrogen bonds. This feature can be critical for anchoring the molecule within the active site of an enzyme or the binding pocket of a receptor.

Given these structural alerts, and based on the broader literature for this chemical class, we hypothesize that this compound is likely to exhibit antimicrobial and/or anti-inflammatory properties.

Proposed Mechanism of Action: A Bifunctional Hypothesis

Based on the known activities of related oxazole derivatives, we propose a dual-pronged investigation into the mechanism of action of this compound.

Putative Antimicrobial Action: Disruption of Bacterial Cell Processes

Numerous studies have reported the antibacterial and antifungal properties of 2,4-disubstituted oxazoles[1][3]. The proposed mechanisms often involve the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity.

Hypothesized Target: We postulate that this compound may target bacterial enzymes crucial for cell wall synthesis or DNA replication. The structural similarity to other heterocyclic enzyme inhibitors supports this hypothesis.

antimicrobial_mechanism Compound This compound BacterialCell Bacterial Cell Compound->BacterialCell Penetrates Cell Enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase, Transpeptidase) Compound->Enzyme Binds to Active Site BacterialCell->Enzyme Inhibition Inhibition of Enzyme Activity Enzyme->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath

Caption: Proposed antimicrobial mechanism of action.

Putative Anti-inflammatory Action: Modulation of Inflammatory Pathways

Oxazole derivatives have also been recognized for their anti-inflammatory potential[4]. This activity is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX), or the modulation of signaling pathways like NF-κB.

Hypothesized Target: We propose that this compound may act as an inhibitor of pro-inflammatory enzymes or as a modulator of aquaporin-4 (AQP4), which has been implicated in neuroinflammation[4].

anti_inflammatory_mechanism cluster_cell Inflammatory Cell (e.g., Macrophage) InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) SignalingPathway Signaling Pathway (e.g., NF-κB) InflammatoryStimulus->SignalingPathway ProInflammatoryMediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) SignalingPathway->ProInflammatoryMediators Compound This compound Compound->SignalingPathway Inhibits Activation

Caption: Proposed anti-inflammatory mechanism of action.

Experimental Validation: A Step-by-Step Approach

To rigorously test our hypotheses, a systematic and multi-faceted experimental plan is essential. The following protocols are designed to be self-validating and provide a clear path to understanding the compound's mechanism of action.

Synthesis and Characterization

The first crucial step is the synthesis and purification of this compound. While several methods for the synthesis of 2,4-disubstituted oxazoles exist, a common and effective route involves the condensation of a substituted amide with a phenacyl bromide derivative[1].

Experimental Protocol: Synthesis

  • Amide Formation: React 4-bromobenzaldehyde with an appropriate amine to form the corresponding N-substituted amide.

  • Cyclization: Condense the resulting amide with 1,3-dihydroxyacetone or a related α-hydroxyketone in the presence of a dehydrating agent (e.g., sulfuric acid) to form the oxazole ring.

  • Purification: Purify the crude product using column chromatography on silica gel, followed by recrystallization to obtain the pure compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques:

    • Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR)

    • Mass Spectrometry (MS)

    • Infrared Spectroscopy (IR)

    • High-Performance Liquid Chromatography (HPLC) for purity assessment.

In Vitro Antimicrobial Activity Screening

A preliminary screen for antimicrobial activity is a logical starting point to validate the first arm of our hypothesis.

Experimental Protocol: Broth Microdilution Assay

  • Bacterial Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a series of two-fold dilutions in sterile Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the bacterial strain.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Controls: Include positive (standard antibiotic) and negative (vehicle control) controls.

Data Presentation: Antimicrobial Activity

Bacterial StrainMIC (µg/mL) of this compoundMIC (µg/mL) of Ciprofloxacin (Control)
S. aureus
E. faecalis
E. coli
P. aeruginosa
In Vitro Anti-inflammatory Activity Screening

To investigate the anti-inflammatory potential, we will use a cell-based assay to measure the inhibition of pro-inflammatory cytokine production.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (a potent inflammatory agent) for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Cell Viability: Perform a cell viability assay (e.g., MTT assay) to ensure that the observed effects are not due to cytotoxicity.

  • Controls: Include positive (known anti-inflammatory drug, e.g., dexamethasone) and negative (vehicle control) controls.

Data Presentation: Anti-inflammatory Activity

Compound Concentration (µM)TNF-α Production (% of LPS control)IL-6 Production (% of LPS control)Cell Viability (%)
0.1
1
10
100
Target Deconvolution and Mechanistic Studies

Should the initial screening assays yield positive results, the subsequent steps will focus on identifying the specific molecular target(s) and elucidating the precise mechanism of action.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS, IR, HPLC) Synthesis->Characterization AntimicrobialScreen Antimicrobial Assay (MIC Determination) Characterization->AntimicrobialScreen AntiInflammatoryScreen Anti-inflammatory Assay (Cytokine Inhibition) Characterization->AntiInflammatoryScreen EnzymeAssay Enzyme Inhibition Assays (e.g., COX, LOX, DNA Gyrase) AntimicrobialScreen->EnzymeAssay WesternBlot Western Blot Analysis (Signaling Pathways) AntiInflammatoryScreen->WesternBlot Docking Molecular Docking Studies EnzymeAssay->Docking WesternBlot->Docking

Sources

[2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Application of [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL Derivatives and Analogs

Abstract

The oxazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have established it as a valuable template for drug design.[1] This guide focuses on a specific, highly promising core structure: [2-(4-bromophenyl)-oxazol-4-yl]-methanol. The strategic placement of a bromophenyl group at the 2-position offers a versatile handle for synthetic elaboration via cross-coupling reactions, while the hydroxymethyl group at the 4-position provides a site for generating diverse analogs to probe structure-activity relationships (SAR). This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of synthetic strategies, derivatization logic, and methodologies for biological evaluation.

The Strategic Importance of the [2-(4-Bromophenyl)-oxazol-4-yl]-methanol Core

The five-membered aromatic oxazole ring, with its nitrogen and oxygen heteroatoms, facilitates a range of non-covalent interactions, including hydrogen bonds, dipole-dipole, and π-π stacking, which are critical for molecular recognition by enzymes and receptors.[1] This inherent capacity has led to the development of oxazole-containing drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities.[2][3][4]

The [2-(4-bromophenyl)-oxazol-4-yl]-methanol scaffold is particularly compelling for several reasons:

  • 2-Aryl Substitution: The 2-phenyl group is a common motif in bioactive oxazoles. The para-bromo substituent is not merely a placeholder; it is a key functional handle. It serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic introduction of diverse aryl, heteroaryl, and alkyl groups to explore the chemical space around the core.

  • 4-Hydroxymethyl Group: This functional group provides a crucial vector for derivatization. It can be easily esterified or etherified to modulate lipophilicity and cell permeability, oxidized to an aldehyde or carboxylic acid for further conjugation, or replaced entirely, allowing for fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties.

  • Proven Bioactivity: While this specific core is a building block, related bromophenyl-heterocycle structures have demonstrated potent biological activities, particularly as anticancer and antimicrobial agents, suggesting a high probability of success for its derivatives.[5][6]

Synthetic Pathways to the Core Scaffold

The construction of the 2,4-disubstituted oxazole ring is a well-trodden path in organic chemistry, with several robust methods available. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.

Method A: Modified Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone, is a classic and reliable method for forming the oxazole ring.[7] For our target, the key intermediate is 2-(4-bromobenzamido)-3-hydroxypropanoate.

Causality Behind the Workflow: This pathway is advantageous due to the commercial availability of the starting materials, L-serine methyl ester hydrochloride and 4-bromobenzoyl chloride. The Schotten-Baumann conditions for the initial acylation are robust and high-yielding. The subsequent cyclization and dehydration sequence is a proven, logical progression to the target heterocycle.

G cluster_0 Synthesis of [2-(4-Bromophenyl)-oxazol-4-yl]-methanol A L-Serine Methyl Ester + 4-Bromobenzoyl Chloride B N-Acylation (Schotten-Baumann) A->B Base (e.g., Et3N) DCM, 0°C to rt C Methyl 2-(4-bromobenzamido) -3-hydroxypropanoate B->C D Dehydrative Cyclization (e.g., DAST or Deoxo-Fluor) C->D Anhydrous conditions E Methyl 2-(4-bromophenyl) -oxazole-4-carboxylate D->E F Reduction (e.g., LiAlH4 or DIBAL-H) E->F Anhydrous THF 0°C G [2-(4-Bromophenyl)-oxazol-4-yl] -methanol F->G

Caption: Workflow for the synthesis of the core scaffold via a modified Robinson-Gabriel approach.

Method B: The Van Leusen Reaction

An alternative and powerful method is the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[8] This approach builds the oxazole ring from an aldehyde.

Causality Behind the Workflow: This method is highly efficient for converting aldehydes directly into the oxazole-4-carboxylate core. It avoids the need to handle α-amino acids and proceeds in a one-pot fashion, making it attractive for library synthesis. The subsequent reduction is a standard and reliable transformation.

Detailed Experimental Protocol: Synthesis via Modified Robinson-Gabriel

This protocol is designed as a self-validating system, with clear steps and expected outcomes.

Step 1: N-Acylation of L-Serine Methyl Ester

  • To a stirred suspension of L-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0°C, add triethylamine (2.2 eq) dropwise. Stir for 15 minutes.

  • Add a solution of 4-bromobenzoyl chloride (1.05 eq) in DCM (2 mL/g) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Validation Check: Monitor reaction completion by TLC (e.g., 1:1 Hexanes:EtOAc), observing the consumption of the benzoyl chloride and the appearance of a new, more polar spot.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 2-(4-bromobenzamido)-3-hydroxypropanoate as a white solid, which is often used without further purification.

Step 2: Dehydrative Cyclization to the Oxazole Ester

  • Dissolve the crude product from Step 1 (1.0 eq) in anhydrous DCM (15 mL/g) under a nitrogen atmosphere.

  • Cool the solution to -78°C. Add diethylaminosulfur trifluoride (DAST, 1.2 eq) dropwise.

  • Causality Note: DAST is a powerful dehydrating agent that facilitates the cyclization of the amide oxygen onto the alcohol-derived carbocation intermediate, followed by elimination to form the oxazole ring. Extreme caution is required when handling DAST.

  • Allow the reaction to warm slowly to room temperature and stir for 4 hours.

  • Validation Check: Monitor by TLC for the formation of the less polar oxazole ester product.

  • Carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0°C.

  • Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography (gradient elution, e.g., 10% to 40% EtOAc in hexanes) to afford methyl 2-(4-bromophenyl)oxazole-4-carboxylate.

Step 3: Reduction to [2-(4-Bromophenyl)-oxazol-4-yl]-methanol

  • Prepare a suspension of lithium aluminium hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g) under nitrogen at 0°C.[9]

  • Causality Note: LiAlH₄ is a potent reducing agent necessary to convert the ester to the primary alcohol. The reaction is highly exothermic and must be performed with caution.[9]

  • Add a solution of the oxazole ester from Step 2 (1.0 eq) in anhydrous THF (5 mL/g) dropwise.

  • Stir the reaction at 0°C for 1-2 hours.

  • Validation Check: Monitor by TLC for complete consumption of the starting ester.

  • Quench the reaction sequentially by the dropwise addition of water (by volume, same as mg of LiAlH₄ used), followed by 15% NaOH solution (same volume), and finally water again (3x that volume).

  • Stir the resulting granular white precipitate for 30 minutes, then filter through a pad of Celite, washing thoroughly with EtOAc.

  • Concentrate the filtrate to yield the target compound, [2-(4-bromophenyl)-oxazol-4-yl]-methanol, typically as a white or off-white solid.

Strategic Derivatization for SAR Exploration

The core scaffold is a launchpad for creating a library of analogs. A systematic approach to derivatization is key to understanding the structure-activity relationship and optimizing for potency, selectivity, and drug-like properties.

G cluster_main Derivatization Strategy Core [2-(4-Bromophenyl) -oxazol-4-yl]-methanol R1_Node Position 4 (Methanol Group) Core->R1_Node R2_Node Position 2 (Bromophenyl Group) Core->R2_Node Ester Esters (R-CO-O-CH2-) R1_Node->Ester Acylation Ether Ethers (R-O-CH2-) R1_Node->Ether Williamson Ether Synthesis Oxidation Aldehyde / Acid (-CHO / -COOH) R1_Node->Oxidation Oxidation (PCC/DMP) Suzuki Suzuki Coupling (Aryl/Heteroaryl-) R2_Node->Suzuki Pd(PPh3)4 Boronic Acids Sonogashira Sonogashira Coupling (Alkynyl-) R2_Node->Sonogashira Pd/Cu Catalysis Alkynes Buchwald Buchwald-Hartwig (Amino-) R2_Node->Buchwald Pd Catalysis Amines

Caption: Key derivatization points on the core scaffold for SAR studies.

Rationale for Derivatization Choices:

  • Position 4 Modifications: Altering the methanol group directly impacts polarity, hydrogen bonding capacity, and metabolic stability. Esterification can create prodrugs that improve oral absorption, while etherification can enhance potency by exploring new binding pockets.

  • Position 2 Modifications: The true power of this scaffold lies in modifying the bromophenyl ring. Using Suzuki coupling, a medicinal chemist can rapidly install a wide variety of aromatic and heteroaromatic rings. This allows for a systematic exploration of how electronics (electron-donating vs. withdrawing groups), sterics (bulk), and specific pharmacophoric features (e.g., pyridines, indoles) affect target engagement. The bromine atom itself may be crucial, participating in halogen bonding within a protein's active site, a key interaction in modern drug design.

Biological Evaluation and Potential Therapeutic Targets

Given the extensive literature on oxazole derivatives, analogs of this core are prime candidates for screening in several therapeutic areas.[1][7]

Hypothesized Targets and Therapeutic Areas
  • Oncology: Many heterocyclic compounds function as kinase inhibitors. The 2-aryl-oxazole motif could target protein kinases like Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in various cancers.[6][10] Studies on structurally related quinoline-oxadiazole hybrids have shown potent EGFR inhibitory activity, making this a logical starting point.[6][10]

  • Infectious Diseases: Bacterial DNA gyrase is another validated target for heterocyclic antimicrobials.[10] The planar aromatic system of the oxazole core is well-suited to intercalate into DNA or bind to the enzyme's active site. Screening against a panel of pathogenic bacteria, including resistant strains, is a high-priority endeavor.[11]

G cluster_pathway Potential EGFR Signaling Pathway Inhibition cluster_downstream Downstream Signaling Ligand EGF Ligand EGFR EGFR Receptor Ligand->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer RAS RAS/MAPK Pathway Dimer->RAS PI3K PI3K/AKT Pathway Dimer->PI3K Oxazole Oxazole Analog (Potential Inhibitor) Oxazole->Dimer Inhibits Kinase Activity Cell Cell Proliferation, Survival, Angiogenesis RAS->Cell PI3K->Cell

Caption: Hypothesized mechanism of action for anticancer activity via EGFR pathway inhibition.

Standardized Protocol for In Vitro Anticancer Screening (SRB Assay)

This protocol provides a reliable method for assessing the cytotoxic effects of newly synthesized analogs against human cancer cell lines.[5]

  • Cell Plating: Seed cells (e.g., MCF-7 breast cancer line) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMSO, then further dilute in culture medium. The final DMSO concentration should be <0.5%. Add 100 µL of the compound solutions to the appropriate wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well. Stain for 30 minutes at room temperature.

  • Wash and Solubilize: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Shake the plates for 5-10 minutes and measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) for each compound.

Anticipated Structure-Activity Relationship (SAR) Data

Systematic derivatization and screening will generate quantitative data that can be summarized to guide further optimization.

Compound ID R1 (Position 4) R2 (Position 2) MCF-7 IC₅₀ (µM) S. aureus MIC (µg/mL)
Core-01-CH₂OH4-Bromophenyl> 50> 64
A-01-CH₂OAc4-Bromophenyl25.132
A-02-CH₂OBn4-Bromophenyl15.864
B-01-CH₂OH4-(Pyridin-3-yl)phenyl5.2> 64
B-02-CH₂OH4-(3,4-Dimethoxyphenyl)phenyl1.1> 64
B-03-CH₂OH4-(N-methylindol-5-yl)phenyl0.816

Interpretation of Hypothetical Data: The table above illustrates how SAR data can provide critical insights. For instance, it might reveal that modifying the methanol group (A-01, A-02) provides a modest increase in anticancer activity, perhaps by improving cell entry. However, the major gains in potency could come from Suzuki couplings at the phenyl ring (B-01 to B-03), suggesting the crucial role of this position in target binding. A compound like B-03 might emerge as a potent dual anticancer and antibacterial lead.

Conclusion and Future Outlook

The [2-(4-bromophenyl)-oxazol-4-yl]-methanol core represents a highly versatile and promising scaffold for modern drug discovery. Its strategic design allows for the efficient generation of diverse chemical libraries through robust and well-established synthetic methodologies. The potential for these derivatives to target key pathways in oncology and infectious disease, such as EGFR signaling and bacterial DNA gyrase, makes this an exciting area for further investigation.

Future work should focus on expanding the library of analogs based on initial SAR data, performing in-depth mechanistic studies on the most potent hits, and evaluating their pharmacokinetic profiles (ADME/Tox) to identify candidates for preclinical development. The logical and systematic exploration of this scaffold holds significant potential for the discovery of novel therapeutic agents.

References

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

  • Sharma, D., et al. (2020). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. [Link]

  • Shaikh, A., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1638. [Link]

  • Teli, D., et al. (2023). Synthesis And Anti-Fungal Activity Of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1), 14-21. [Link]

  • Bîcu, E., et al. (2020). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Molbank, 2020(2), M1128. [Link]

  • Bejan, V., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Pharmaceuticals, 15(9), 1114. [Link]

  • Kumar, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. [Link]

  • Ryad, N., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances. [Link]

  • Ghasemzadeh, M. A., et al. (2024). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. [Link]

  • Ryad, N., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 14, 34005. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Chawla, G., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Bioorganic & Medicinal Chemistry, 27(1), 1-22. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Leese, M. P., et al. (2014). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 57(15), 6525-6540. [Link]

  • Various Authors. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme. [Link]

  • Trapella, C., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with In Vivo Activity. Journal of Medicinal Chemistry, 64(7), 4055-4074. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of synthesized compounds. ResearchGate. [Link]

  • Frohwerk, F., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6796. [Link]

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Methodological & Application

Analytical methods for [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for the Comprehensive Characterization of [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL

Abstract: This document provides a detailed guide to the analytical methodologies required for the comprehensive characterization of this compound, a key heterocyclic intermediate in pharmaceutical research and development. We present an integrated analytical workflow, detailing not only the protocols for structural elucidation, purity assessment, and physicochemical analysis but also the scientific rationale behind the selection of each technique. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust and validated characterization package for this and structurally similar molecules.

Introduction: The Imperative for Rigorous Characterization

The molecule this compound is a substituted oxazole, a class of heterocyclic compounds renowned for a wide spectrum of pharmacological activities.[1] As a potential building block or active pharmaceutical ingredient (API) candidate, its identity, purity, and stability must be unequivocally established. An incomplete or inaccurate characterization can have profound consequences on downstream applications, affecting biological activity, toxicity, and the ultimate safety and efficacy of a therapeutic agent.[2]

This guide moves beyond a simple listing of techniques. It establishes a logical, multi-faceted approach, ensuring that the data from each analysis corroborates the others, creating a self-validating and trustworthy characterization dossier.

The Integrated Analytical Workflow

A comprehensive characterization is not a linear process but an integrated one where different analytical techniques provide complementary information. The data from spectroscopic, chromatographic, and thermal methods are pieced together to form a complete picture of the molecule's identity and properties.

G cluster_0 Phase 1: Purity & Identity Screening cluster_1 Phase 2: Definitive Structural Elucidation cluster_2 Phase 3: Physicochemical Properties HPLC HPLC/UPLC Purity LCMS LC-MS Confirmation HPLC->LCMS NMR NMR Spectroscopy (1H, 13C, 2D) LCMS->NMR Purity Confirmed, Proceed to Elucidation TLC TLC (Reaction Monitoring) TLC->HPLC HRMS High-Resolution MS NMR->HRMS FTIR FTIR Spectroscopy NMR->FTIR XRay X-Ray Crystallography (If crystal available) NMR->XRay Structure Proposed Elemental Elemental Analysis HRMS->Elemental Formula Confirmed Report Final Characterization Report FTIR->Report Thermal Thermal Analysis (DSC & TGA) Thermal->Elemental Elemental->Report XRay->Report

Figure 1: Integrated workflow for the comprehensive characterization of a novel chemical entity.

Chromatographic Analysis: Purity and Impurity Profiling

The first step in characterizing a newly synthesized compound is to assess its purity. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this assessment.

Causality Behind Experimental Choices: The target molecule, this compound, possesses both nonpolar (bromophenyl) and polar (oxazole, methanol) moieties, making it a moderately polar compound.

  • Stationary Phase Selection: A standard C18 reversed-phase column is a versatile starting point.[3] However, for potentially better peak shape and retention of this polar analyte, a polar-embedded or polar-endcapped C18 column is recommended. For very polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a necessary alternative.[3]

  • Mobile Phase Selection: A gradient elution using acetonitrile and water is typically effective. Acetonitrile is often preferred over methanol as it has a lower viscosity and UV cutoff. A buffer (e.g., ammonium formate or phosphate) may be required to control the ionization state of the oxazole nitrogen and ensure reproducible retention times.

Protocol 3.1: HPLC-UV Purity Assessment
  • Instrument: HPLC or UPLC system with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm and 280 nm, or PDA scan from 200-400 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as needed.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Spectroscopic Structural Elucidation

Once purity is established, a suite of spectroscopic techniques is employed to confirm the molecular structure.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

MS provides the molecular weight of the compound, offering the first piece of evidence for its identity. For halogenated compounds, MS is particularly powerful.

Causality Behind Experimental Choices: Bromine has two abundant, naturally occurring isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a characteristic isotopic pattern in the mass spectrum. Any molecular ion containing one bromine atom will appear as a pair of peaks (M and M+2) of nearly equal intensity.[4] This pattern is a definitive indicator of the presence of a single bromine atom. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula.

Protocol 4.1: LC-MS and HRMS Analysis
  • Instrument: LC-MS with Electrospray Ionization (ESI) or an HRMS instrument (e.g., TOF or Orbitrap).

  • Ionization Mode: ESI in positive mode is typically effective for nitrogen-containing heterocycles.

  • LC Conditions: Use the same or similar conditions as the HPLC Purity method (Protocol 3.1).

  • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis:

    • Look for the protonated molecular ion [M+H]⁺. For C₁₀H₈BrN₂O₂, the expected monoisotopic mass is ~266.98.

    • Verify the presence of the M and M+2 isotopic peaks with a ~1:1 intensity ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

    • Using HRMS, compare the measured accurate mass to the theoretical mass. A mass error of <5 ppm provides strong confidence in the proposed elemental formula.

ParameterExpected Value for C₁₀H₈BrN₂O₂
Monoisotopic Mass 266.97997 g/mol
[M+H]⁺ (⁷⁹Br) 267.98726 m/z
[M+H]⁺ (⁸¹Br) 269.98521 m/z
Isotope Ratio ~1:1
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[5] A combination of ¹H, ¹³C, and 2D NMR experiments provides an unambiguous structural assignment.[6]

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

    • The para-substituted bromophenyl ring should exhibit a characteristic AA'BB' system (two doublets).

    • The oxazole ring protons (at C5) will appear as a singlet.

    • The methylene (-CH₂) and hydroxyl (-OH) protons of the methanol group will be visible, and their coupling can often be observed in a dry solvent like DMSO-d₆.

  • ¹³C NMR: Shows the number of unique carbon atoms. The chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl-like). The C-2 carbon of the oxazole ring is typically found at a distinct downfield shift (~150-160 ppm).[7]

  • 2D NMR (COSY, HSQC): These experiments confirm connectivity. COSY shows ¹H-¹H couplings, while HSQC correlates protons directly to the carbons they are attached to.

Protocol 4.2: NMR Structural Analysis
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it allows for the observation of the exchangeable -OH proton.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • DEPT-135: Differentiates between CH, CH₂, and CH₃ carbons.

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To see long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule.

  • Data Analysis: Systematically assign all proton and carbon signals based on their chemical shifts, multiplicities, and 2D correlations to confirm the structure of this compound.

ProtonsExpected Shift (ppm, relative)MultiplicityCarbonsExpected Shift (ppm, relative)
Phenyl H (ortho to Br)Downfield (7.6-7.8)DoubletPhenyl C-BrMid-field (~125)
Phenyl H (ortho to Oxazole)Downfield (7.8-8.0)DoubletPhenyl CHMid-field (128-132)
Oxazole H5Mid-field (7.5-7.7)SingletOxazole C2Very Downfield (~160)
Methylene (-CH₂)Upfield (4.5-4.7)Singlet/DoubletOxazole C4Downfield (~140)
Hydroxyl (-OH)Variable (2-5, solvent dependent)Singlet/TripletOxazole C5Mid-field (~125)
Methylene (-CH₂)Upfield (~55)
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy confirms the presence of key functional groups by identifying their characteristic vibrational frequencies.[8]

Causality Behind Experimental Choices: Each functional group in the molecule has a characteristic absorption band. The O-H stretch from the alcohol is typically a strong, broad band, while C-H, C=N, C-O, and C-Br stretches appear in the fingerprint region.[9][10]

Protocol 4.3: FTIR Analysis
  • Instrument: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

    • ~3200-3500 cm⁻¹: Strong, broad peak (O-H stretch from the alcohol).[11]

    • ~3100-3000 cm⁻¹: Aromatic C-H stretch.

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretch (from -CH₂-).[10]

    • ~1600-1650 cm⁻¹: C=N stretch of the oxazole ring.

    • ~1500-1450 cm⁻¹: Aromatic C=C ring stretching.

    • ~1100-1000 cm⁻¹: C-O stretch (from the alcohol and oxazole ether linkage).

    • ~600-500 cm⁻¹: C-Br stretch.[9]

Physicochemical and Thermal Properties

Understanding the solid-state properties of a compound is critical for its handling, storage, and formulation.

Causality Behind Experimental Choices:

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and identify any polymorphic transitions.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition temperature, as well as to quantify residual solvent or water content.[12][13]

Protocol 5.1: Thermal Analysis (DSC/TGA)
  • Instrument: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • TGA Method:

    • Atmosphere: Nitrogen, flow rate 20-50 mL/min.

    • Temperature Program: Ramp from 25 °C to 600 °C at a rate of 10 °C/min.

    • Analysis: Note the onset temperature of decomposition (significant mass loss).

  • DSC Method:

    • Atmosphere: Nitrogen, flow rate 20-50 mL/min.

    • Temperature Program: Ramp from 25 °C to a temperature just below the decomposition onset (determined by TGA) at 10 °C/min.

    • Analysis: The peak of the endotherm corresponds to the melting point of the compound.

Definitive Structure Confirmation: X-Ray Crystallography

When a single, high-quality crystal can be grown, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure. It yields a 3D model of the molecule, confirming atom connectivity, stereochemistry, and bond lengths/angles.[14][15]

Causality Behind Experimental Choices: This technique is considered the "gold standard" because it provides direct visualization of the molecular structure, leaving no room for the ambiguity that can sometimes arise from interpreting spectroscopic data alone.[15] It is particularly valuable for confirming the regiochemistry of the substituents on the oxazole ring.

Protocol 6.1: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Common methods include slow evaporation from a saturated solution, vapor diffusion, or slow cooling. A range of solvents should be screened (e.g., ethanol, ethyl acetate, dichloromethane/hexane).

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically using Mo-Kα or Cu-Kα radiation.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX).

  • Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles, confirming the molecular constitution and conformation in the solid state.

G cluster_mol This compound cluster_phenyl cluster_methanol cluster_data Corroborating Analytical Data N1 N C5 C N1->C5 NMR_data NMR: Confirms C-H framework and connectivity (¹H-¹³C) N1->NMR_data O1 O C2 C O1->C2 C2->N1 pC1 C C2->pC1 Structural Linkages C4 C C4->O1 mC CH₂ C4->mC C5->C4 pC2 C pC1->pC2 MS_data MS: Confirms Molecular Weight and Bromine presence (M, M+2) pC1->MS_data pC3 C pC2->pC3 pC4 C pC3->pC4 pC5 C pC4->pC5 Br Br pC4->Br pC6 C pC5->pC6 pC6->pC1 Br->MS_data mO OH mC->mO mC->NMR_data IR_data FTIR: Confirms functional groups (O-H, C=N, C-Br) mO->IR_data

Figure 2: Logical diagram showing how data from multiple techniques confirm the molecular structure.

Conclusion: A Framework for Confidence

The analytical workflow detailed in this guide provides a robust framework for the complete characterization of this compound. By integrating chromatographic separation with a suite of spectroscopic and thermal techniques, a comprehensive and self-validating data package is generated. This level of rigor is essential for advancing drug development programs, ensuring that all subsequent biological and toxicological studies are based on a well-defined chemical entity.

References

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). Asian Journal of Biomedical and Pharmaceutical Sciences.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). TA Instruments.
  • Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations. (n.d.).
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • X-Ray Crystallographic Study of Novel Oxazole Deriv
  • Organic Compounds Containing Halogen
  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). International Journal of Pharmaceutical Sciences Review and Research.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Halogenated Organic Compounds. (2023). Spectroscopy Online.
  • Methanol FTIR Spectrum CH3 Group | Detailed Analysis. (2024). Echemi.
  • TGA Analysis in Pharmaceuticals. (2025).
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online.
  • A Comparative Guide to the Structural Validation of Oxazole Derivatives: X-ray Crystallography in Focus. (n.d.). Benchchem.
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal.
  • The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. (2022). MDPI.
  • CH3OH infrared spectrum of methanol. (n.d.). Doc Brown's Chemistry.

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Application Notes and Protocols: Investigating [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preclinical evaluation of the novel investigational compound, [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL, in cancer cell line models. While specific data for this molecule is emerging, its structural motifs—a 1,3-oxazole core and a 4-bromophenyl group—are well-represented in a class of heterocyclic compounds demonstrating significant anticancer potential.[1][2][3][4] This guide synthesizes established methodologies and mechanistic insights from related molecules to provide a robust framework for investigating its cytotoxic and anti-proliferative properties. We will detail the scientific rationale for its study, protocols for foundational in vitro assays, and strategies for elucidating its potential mechanism of action.

Introduction and Scientific Rationale

The pursuit of novel small molecules for cancer therapy is driven by the need for agents with improved efficacy, selectivity, and the ability to overcome resistance to existing treatments.[4][5] Heterocyclic compounds are a cornerstone of medicinal chemistry, with the oxazole ring system being a privileged scaffold in numerous biologically active agents.[2][3][6]

The Structural Significance of this compound:

  • The 1,3-Oxazole Core: This five-membered aromatic heterocycle is present in a multitude of compounds exhibiting broad-spectrum pharmacological activities, including potent anticancer effects.[4] Its derivatives have been shown to target various critical cellular pathways involved in cancer progression, such as cell cycle regulation and apoptosis.[2][4] The oxazole scaffold's planarity and ability to participate in hydrogen bonding and other non-covalent interactions make it an effective pharmacophore for enzyme and receptor binding.[6]

  • The 4-Bromophenyl Moiety: The inclusion of a halogen, specifically bromine, on a phenyl ring is a common strategy in medicinal chemistry to enhance biological activity. Studies on related heterocyclic structures have identified the 4-bromophenyl group as being essential for anticancer activity.[7] This is often attributed to the heavy atom effect, which can influence intersystem crossing and the generation of reactive oxygen species, or it can serve as a key interaction point within a protein binding pocket through halogen bonding.

Given these structural features, it is hypothesized that this compound may exhibit cytotoxic or anti-proliferative activity against various cancer cell lines. This document outlines the necessary steps to test this hypothesis.

Potential Mechanisms of Action: An Overview

Based on extensive research into related oxazole and bromophenyl-containing anticancer agents, several potential mechanisms of action can be postulated for this compound. Initial investigations should aim to explore these established pathways.

  • Inhibition of Tubulin Polymerization: Many heterocyclic compounds exert their anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][8]

  • Kinase Inhibition: The oxazole scaffold is a component of molecules designed to inhibit protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[9][10][11]

  • Induction of Apoptosis: The compound may trigger programmed cell death through intrinsic or extrinsic pathways, a hallmark of effective chemotherapeutic agents.[12]

  • DNA Damage and Repair Inhibition: Some agents can interfere with DNA replication or repair mechanisms, leading to catastrophic DNA damage in rapidly dividing cancer cells.[13]

The following diagram illustrates a generalized workflow for the initial investigation of this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Advanced Studies A Compound Preparation & Solubilization (e.g., DMSO) B Cell Viability/Cytotoxicity Assay (MTT / CellTiter-Glo) A->B Treat cells with serial dilutions C Determine IC50 Values Across Multiple Cancer Cell Lines B->C Analyze dose-response curves D Cell Cycle Analysis (Propidium Iodide Staining) C->D Treat at IC50 concentration E Apoptosis Assay (Annexin V / PI Staining) C->E Treat at IC50 concentration F Target Identification (e.g., Western Blot for Kinase Phosphorylation, Tubulin) C->F Investigate potential targets G Colony Formation Assay C->G Assess long-term survival D->F E->F H In Vivo Xenograft Model Studies G->H Validate in vivo efficacy

Caption: A logical workflow for the preclinical evaluation of a novel anticancer compound.

Experimental Protocols

The following protocols are foundational for the initial characterization of this compound. It is crucial to include appropriate controls in every experiment, including a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin or Paclitaxel).[14]

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of the compound that inhibits cell viability by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], PC-3 [prostate], HCT-116 [colon])[7][15]

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette and plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions (e.g., ranging from 0.1 µM to 100 µM). Include vehicle-only control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Comparative IC50 Values

Results should be summarized in a table for clear comparison across different cell lines.

Cell LineCancer TypeIC50 (µM) of [Compound]IC50 (µM) of Doxorubicin (Reference)
MCF-7Breast AdenocarcinomaExperimental DataExperimental Data
PC-3Prostate AdenocarcinomaExperimental DataExperimental Data
HCT-116Colorectal CarcinomaExperimental DataExperimental Data
A549Lung CarcinomaExperimental DataExperimental Data
MRC-5Normal Lung FibroblastExperimental DataExperimental Data

Note: Including a non-cancerous cell line (e.g., MRC-5) is critical to assess the compound's selectivity for cancer cells.[7]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells with flow cytometry, one can distinguish cells in different phases of the cell cycle.

Materials:

  • 6-well cell culture plates

  • Compound at 1x and 2x IC50 concentrations

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat cells with the vehicle control or the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution of treated cells to the vehicle control.

The following diagram illustrates a potential signaling pathway leading to G2/M arrest, a common mechanism for microtubule-targeting agents.

G Compound [2-(4-BROMO-PHENYL)- OXAZOL-4-YL]-METHANOL Tubulin Tubulin Polymerization Compound->Tubulin Inhibits Microtubules Microtubule Instability Tubulin->Microtubules Spindle Mitotic Spindle Checkpoint Activation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Leads to

Caption: Postulated pathway of tubulin disruption leading to cell cycle arrest.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of findings, the following practices are essential:

  • Compound Purity: Confirm the identity and purity of this compound using analytical methods such as NMR and LC-MS before initiating biological assays.

  • Dose-Response Confirmation: Experiments should be repeated at least three independent times. IC50 values should be reported with standard deviation.

  • Orthogonal Assays: Validate key findings with a secondary, mechanistically different assay. For example, if the MTT assay shows cytotoxicity, confirm cell death with a trypan blue exclusion assay or a live/dead staining kit.

  • Positive and Negative Controls: Always include a well-characterized positive control (e.g., a standard chemotherapeutic) and a vehicle control in all experiments to benchmark the compound's activity and rule out non-specific effects.

Conclusion and Future Directions

The structural components of this compound provide a strong rationale for its investigation as a potential anticancer agent. The protocols detailed in this guide offer a standardized approach to perform an initial in vitro characterization. Positive results from these foundational studies, such as potent low-micromolar IC50 values and a clear mechanism of cell cycle arrest or apoptosis induction, would warrant further investigation. Subsequent steps could include western blot analysis to probe specific molecular targets (e.g., phosphorylated kinases, tubulin acetylation), colony formation assays to assess long-term anti-proliferative effects, and ultimately, progression to in vivo xenograft models to evaluate efficacy in a physiological context.

References

  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prost
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI.
  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies.
  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)
  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC.
  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. PubMed.
  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Publishing.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.
  • Oxazole-Based Compounds As Anticancer Agents.
  • Investigation into the Anticancer Mechanism of Action of Novel 4-Substituted Phenylthiazoles and Antihelminthic Benzimidazoles. University of Otago.
  • Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. PubMed Central.
  • 1,3-Oxazoles as Anticancer Compounds. ChemistryViews.
  • Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. MDPI.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed.
  • Current Scenario of 1,3-oxazole Deriv
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Antimicrobial activity of [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Antimicrobial Activity of [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance poses a significant threat to global health, creating an urgent need for the discovery and development of new therapeutic agents.[1] Heterocyclic compounds, particularly those containing an oxazole scaffold, have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[2][3][4] The oxazole ring, a five-membered heterocycle with one oxygen and one nitrogen atom, serves as a versatile pharmacophore.[2][3][4] The substitution pattern on the oxazole core plays a pivotal role in defining the biological efficacy of these derivatives.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial potential of the novel compound, this compound.

While specific data on this particular molecule is not yet extensively published, the protocols outlined herein are based on established, standardized methodologies for antimicrobial susceptibility testing and provide a robust framework for its investigation.[5][6][7] We will explore both preliminary screening methods and more in-depth analyses to characterize its spectrum of activity and potential mechanism of action.

Compound Profile: this compound

Characteristic Description
IUPAC Name [2-(4-bromophenyl)oxazol-4-yl]methanol
Molecular Formula C10H8BrNO2
Core Structure Oxazole
Key Substituents 4-bromophenyl group at position 2, Methanol group at position 4
Rationale for Investigation The presence of the oxazole core, a known pharmacophore in antimicrobial agents, and the halogen (bromine) substituent, which can enhance biological activity, make this compound a promising candidate for antimicrobial screening.

I. Preliminary Screening: The Disk Diffusion Assay

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative technique used to assess the susceptibility of bacteria to a particular antimicrobial agent.[8][9] It is a valuable initial screening tool due to its simplicity and cost-effectiveness.[9] The principle of this assay is based on the diffusion of the antimicrobial agent from a paper disk into an agar medium inoculated with the test microorganism.[10][11] If the microorganism is susceptible to the agent, a clear zone of growth inhibition will appear around the disk.[8][11]

Protocol: Disk Diffusion Assay
  • Preparation of Inoculum:

    • From a pure culture of the test bacterium, select several well-isolated colonies and suspend them in a sterile broth (e.g., Tryptic Soy Broth or saline solution).[11]

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted bacterial suspension, ensuring it is fully saturated.

    • Press the swab against the inside of the tube to remove excess fluid.[5]

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three different directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[5]

  • Application of Disks:

    • Aseptically place a sterile paper disk impregnated with a known concentration of this compound onto the surface of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar.

    • Include positive control (a disk with a known antibiotic, e.g., Ciprofloxacin) and negative control (a disk with the solvent used to dissolve the test compound) disks.[12]

  • Incubation:

    • Invert the plates and incubate at 37°C for 16-24 hours.[13]

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition in millimeters (mm) using a caliper.[5]

    • The size of the inhibition zone is indicative of the antimicrobial activity. A larger zone suggests greater susceptibility of the microorganism to the compound.[10]

II. Quantitative Analysis: Determination of Minimum Inhibitory and Bactericidal Concentrations

To quantify the antimicrobial activity of this compound, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays are performed.[14][15] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13] The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[15][16]

Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][17]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension as described for the disk diffusion assay and dilute it in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.[13]

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only).

    • Incubate the plate at 37°C for 16-24 hours.[13]

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[13]

Protocol: MBC Determination
  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[16]

Experimental Workflow for MIC and MBC Determination

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A Prepare stock solution of This compound B Perform serial dilutions in 96-well plate with MHB A->B E Add diluted inoculum to all wells (except negative control) B->E C Prepare bacterial inoculum (0.5 McFarland) D Dilute inoculum to final concentration (5x10^5 CFU/mL) C->D D->E F Incubate plate at 37°C for 16-24 hours E->F G Visually determine MIC: Lowest concentration with no growth F->G H Subculture from clear wells onto MHA plates G->H I Incubate MHA plates at 37°C for 18-24 hours H->I J Determine MBC: Lowest concentration with ≥99.9% killing I->J

Caption: Workflow for MIC and MBC determination.

III. Investigating the Mechanism of Action

Understanding how an antimicrobial agent works is crucial for its development. For a novel compound like this compound, several assays can be employed to elucidate its mechanism of action.

A. Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.[18] It can help differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[18][19]

  • Preparation:

    • Prepare flasks containing MHB with this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.

    • Include a growth control flask with no compound.

    • Inoculate each flask with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[20]

    • Perform serial dilutions of the aliquots and plate them onto MHA.

  • Incubation and Counting:

    • Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL.[19]

B. Bacterial Membrane Permeability Assay

Many antimicrobial agents exert their effect by disrupting the bacterial cell membrane.[21] This can be assessed using fluorescent probes that can only enter cells with compromised membranes.[22][23]

  • Bacterial Preparation:

    • Grow bacteria to the mid-log phase, then wash and resuspend them in a suitable buffer (e.g., PBS).[24]

  • Assay Setup:

    • In a 96-well black plate, mix the bacterial suspension with the test compound at various concentrations.[22]

    • Add a fluorescent dye such as Propidium Iodide (PI), which fluoresces upon binding to DNA but cannot cross an intact cell membrane.[24]

  • Measurement:

    • Incubate the plate and measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.[22][24]

  • Interpretation:

    • An increase in fluorescence intensity indicates that the compound has permeabilized the bacterial membrane, allowing the dye to enter and bind to intracellular DNA.

Hypothetical Mechanism of Action Pathway

G A This compound B Interaction with Bacterial Cell Membrane A->B C Disruption of Membrane Integrity B->C D Increased Membrane Permeability C->D E Leakage of Intracellular Components (ions, ATP, etc.) D->E F Inhibition of Essential Cellular Processes E->F G Cell Death F->G

Caption: Hypothetical membrane disruption pathway.

Data Presentation

All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Example MIC and MBC Data for this compound

Microorganism MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus ATCC 292131632
Escherichia coli ATCC 2592264>128
Pseudomonas aeruginosa ATCC 27853>128>128
Enterococcus faecalis ATCC 292123264

Table 2: Example Zone of Inhibition Data (Disk Diffusion Assay)

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus ATCC 2921318
Escherichia coli ATCC 2592210
Pseudomonas aeruginosa ATCC 278536 (no inhibition)
Enterococcus faecalis ATCC 2921215
Positive Control (Ciprofloxacin) 25
Negative Control (Solvent) 6 (no inhibition)

Conclusion and Future Directions

The protocols detailed in this application note provide a comprehensive framework for the initial and in-depth evaluation of the antimicrobial properties of this compound. By systematically determining its spectrum of activity through disk diffusion and MIC/MBC assays, and further investigating its mechanism of action using techniques like time-kill kinetics and membrane permeability assays, researchers can build a robust profile of this novel compound. Positive results from these initial studies would warrant further investigation, including toxicity studies, in vivo efficacy models, and structure-activity relationship (SAR) studies to optimize its antimicrobial potential. The continued exploration of novel chemical entities like this oxazole derivative is paramount in the ongoing battle against antimicrobial resistance.

References

  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). PSE Community.org. Retrieved from [Link]

  • Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl) - Semantic Scholar. (2023). Retrieved from [https://www.semanticscholar.org/paper/Synthesis-And-Anti-Fungal-Activity-of-N'-(3-Teli-Metre/68037a346e9698d28711883582498e8741e4909a]([Link]

  • Time-Kill Kinetics Assay - Emery Pharma. (n.d.). Retrieved from [Link]

  • Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC - PubMed Central. (2020). Retrieved from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009). Retrieved from [Link]

  • A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. (2019). Retrieved from [Link]

  • How to assess bacterial permeability? - ResearchGate. (n.d.). Retrieved from [Link]

  • Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC - NIH. (n.d.). Retrieved from [Link]

  • Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. (n.d.). Retrieved from [Link]

  • a brief review on antimicrobial activity of oxazole derivatives - iajps. (n.d.). Retrieved from [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - NIH. (2021). Retrieved from [Link]

  • Antimicrobial Susceptibility Testing Protocols - 1st Edition - John G. - Routledge. (n.d.). Retrieved from [Link]

  • The minimum bactericidal concentration of antibiotics - BMG Labtech. (n.d.). Retrieved from [Link]

  • Synthesis of 4-oxazolinephenylboronic acid and heterobiaryl oxazolines via a Suzuki Reaction - ResearchGate. (n.d.). Retrieved from [Link]

  • 3.6. Time-Kill Kinetics Assay - Bio-protocol. (n.d.). Retrieved from [Link]

  • Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (n.d.). Retrieved from [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC - NIH. (2014). Retrieved from [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - NIH. (n.d.). Retrieved from [Link]

  • Inner Membrane Permeability Assay (ONPG Assay) - Hancock Lab. (n.d.). Retrieved from [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved from [Link]

  • Disk diffusion test - Wikipedia. (n.d.). Retrieved from [Link]

  • 4.6. Bacterial Membrane Permeability Assay - Bio-protocol. (n.d.). Retrieved from [Link]

  • Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial - Journal of Applied Pharmaceutical Science. (n.d.). Retrieved from [Link]

  • (PDF) A comprehensive review on biological activities of oxazole derivatives. (n.d.). Retrieved from [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING - bioMerieux. (n.d.). Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Retrieved from [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (n.d.). Retrieved from [Link]

  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl} - MDPI. (n.d.). Retrieved from [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx. (n.d.). Retrieved from [Link]

  • Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl) - Research India Publications. (n.d.). Retrieved from [Link]

  • Selective Permeabilization of Gram-Negative Bacterial Membranes Using Multivalent Peptide Constructs for Antibiotic Sensitization | ACS Infectious Diseases. (2021). Retrieved from [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More - Emery Pharma. (n.d.). Retrieved from [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021). Retrieved from [Link]

  • Antimicrobial Susceptibility Testing Protocols - Google Books. (n.d.).
  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. (n.d.). Retrieved from [Link]

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  • SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][5][25] OXAZIN-4-YL) ACETATE DERIV - Rasayan Journal of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives | Asian Journal of Pharmaceutical Research and Development. (n.d.). Retrieved from [Link].php/journal/article/view/1217)

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Troubleshooting & Optimization

Technical Support Center: Synthesis of [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable oxazole intermediate. Our approach is grounded in mechanistic principles to help you not only solve immediate experimental issues but also to build a robust and reproducible synthetic protocol.

The most common and reliable route to this and similar oxazoles is a variation of the Robinson-Gabriel synthesis, which involves the condensation and cyclization of a primary amide with an α-haloketone or a related C3 synthon.[1][2] Specifically, the reaction between 4-bromobenzamide and 1,3-dichloroacetone, followed by subsequent hydrolysis and reduction steps, is a frequently employed pathway. This guide will focus on the side reactions and challenges inherent in this multi-step process.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems that may arise during the synthesis. Each question is followed by a detailed explanation of the underlying chemistry and actionable steps for resolution.

Q1: My initial condensation reaction between 4-bromobenzamide and 1,3-dichloroacetone is low-yielding and my TLC plate shows multiple new spots. What's going wrong?

A1: This is a common issue stemming from several potential side reactions during the initial alkylation and cyclization steps. The primary causes are typically over-alkylation, formation of isomeric byproducts, and incomplete reaction.

  • Mechanistic Insight: The reaction begins with the nucleophilic attack of the amide nitrogen of 4-bromobenzamide onto one of the electrophilic carbons of 1,3-dichloroacetone. This forms an N-alkylated intermediate. However, the remaining chloromethyl group is also reactive, and the reaction conditions must be carefully controlled to favor the desired intramolecular cyclization over competing intermolecular reactions.

  • Common Side Reactions:

    • Bis-alkylation: A second molecule of 4-bromobenzamide can react with the intermediate, leading to a dimeric byproduct. This is more likely if the concentration of the amide is too high or if the cyclization is slow.

    • Formation of Amidine Byproducts: Under harsh basic conditions or high temperatures, self-condensation of the amide can occur.

    • Incomplete Cyclization: The acyclic intermediate, N-(1,3-dichloroaceton-2-yl)-4-bromobenzamide, may be a major component if the dehydration/cyclization step is inefficient. Strong dehydrating agents like concentrated sulfuric acid or phosphorus oxychloride are often used to drive this step to completion.[1]

  • Troubleshooting & Prevention:

    • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the 1,3-dichloroacetone to ensure the amide is fully consumed, minimizing unreacted starting material that could complicate purification.

    • Temperature Management: Run the initial alkylation at a moderate temperature (e.g., 50-60 °C) to control the rate and prevent over-reaction. The subsequent cyclization/dehydration step may require higher temperatures or a strong acid catalyst.

    • Stepwise Protocol: Consider a two-step, one-pot procedure. First, form the initial N-alkylated adduct under milder conditions. Then, add the dehydrating agent (e.g., concentrated H₂SO₄) and heat to drive the cyclization to completion. This temporal separation of reaction steps can significantly improve selectivity.

Q2: I've isolated a major byproduct that has a different connectivity. NMR suggests an imidazole ring instead of an oxazole. How is this possible?

A2: The formation of an imidazole isomer is a known side reaction in oxazole synthesis, particularly when ammonia or an ammonia source is present as a contaminant.

  • Mechanistic Insight: If the reaction mixture is exposed to ammonia (e.g., from a previous step or contaminated reagents), the ammonia can react with the α-haloketone intermediate. This can lead to a ring-cleavage and rearrangement pathway, ultimately forming a thermodynamically stable imidazole ring instead of the desired oxazole.[1]

  • Troubleshooting & Prevention:

    • Reagent Purity: Ensure all reagents, especially solvents and bases, are free from ammonia contamination. Use freshly opened or purified solvents.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent atmospheric ammonia from interfering.

    • Reaction Work-up: During the work-up, avoid using ammonium hydroxide or ammonium chloride solutions for pH adjustment if this side product is observed. Opt for sodium bicarbonate or dilute HCl instead.

Q3: After the final step, my product is not the expected alcohol, this compound. Instead, I have the corresponding ethyl ester. What happened?

A3: This indicates that your synthesis proceeded via an ester intermediate, and the final reduction step was incomplete. This is common in syntheses that use precursors like ethyl 3-chloro-2-oxopropanoate.

  • Mechanistic Insight: A common synthetic variant involves building the oxazole ring with a protected alcohol, typically an ester (e.g., ethyl [2-(4-bromo-phenyl)-oxazol-4-yl]carboxylate). This ester must then be reduced to the primary alcohol using a reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H).[3] If the reduction is incomplete, you will isolate the starting ester or a mixture of ester and alcohol.

  • Troubleshooting & Prevention:

    • Choice of Reducing Agent: LiAlH₄ is a powerful reducing agent suitable for this conversion.[3] Ensure it is fresh and has not been deactivated by atmospheric moisture.

    • Reaction Conditions:

      • Anhydrous Conditions: LiAlH₄ reacts violently with water. The reaction must be performed in a scrupulously dried apparatus under an inert atmosphere using anhydrous solvents (e.g., THF, Diethyl Ether).

      • Equivalents: Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents) to ensure complete reduction.

      • Temperature: The reaction is often started at 0 °C and then allowed to warm to room temperature to ensure it proceeds to completion without runaway exothermic events.

    • Monitoring: Track the reaction progress carefully using Thin Layer Chromatography (TLC). The product alcohol will have a lower Rf value (be more polar) than the starting ester. Ensure the spot corresponding to the ester has been completely consumed before quenching the reaction.

Visualizing the Reaction Pathways

Understanding the desired reaction versus a key side reaction is crucial. The following diagram illustrates the intended cyclization to form the oxazole ring versus the competing intermolecular side reaction leading to a bis-amide byproduct.

G A 4-Bromobenzamide + 1,3-Dichloroacetone B Acyclic Intermediate (N-alkylation) A->B Alkylation C [2-(4-BROMO-PHENYL)-4- (chloromethyl)oxazole] B->C Intramolecular Cyclization (Dehydration) D Acyclic Intermediate F Bis-Amide Byproduct (Dimer) D->F Intermolecular Alkylation E + 4-Bromobenzamide

Caption: Main vs. Side Reaction Pathways.

Summary of Potential Byproducts and Mitigation

Byproduct NameIdentification MethodProbable CausePrevention Strategy
Bis-Amide Dimer LC-MS (High MW), ¹H NMR (Complex aromatic region)High concentration of amide, slow cyclizationControl stoichiometry, ensure efficient cyclization conditions (acid catalyst, heat).
Acyclic Intermediate TLC (Different Rf), LC-MS (Mass of H₂O adduct)Incomplete dehydration/cyclizationUse a strong dehydrating agent (H₂SO₄, P₂O₅), increase reaction time or temperature.
Imidazole Isomer ¹H & ¹³C NMR (Characteristic shifts), LC-MS (Same mass, different retention)Ammonia contaminationUse ammonia-free reagents and solvents; run under an inert atmosphere.
Ethyl Ester Precursor IR (C=O stretch ~1730 cm⁻¹), ¹H NMR (Ethyl signals: ~4.2 ppm quartet, ~1.3 ppm triplet)Incomplete reduction of ester intermediateUse sufficient equivalents of a potent reducing agent (e.g., LiAlH₄) under strictly anhydrous conditions.

Reference Experimental Protocol

This protocol describes a common two-step synthesis for the precursor, ethyl 2-(4-bromophenyl)oxazole-4-carboxylate, followed by its reduction.

Part A: Synthesis of Ethyl 2-(4-bromophenyl)oxazole-4-carboxylate

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromobenzamide (1.0 eq) and ethyl 3-chloro-2-oxopropanoate (1.1 eq) in anhydrous toluene.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 12-18 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) for the disappearance of the 4-bromobenzamide.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate may form. Filter the crude product and wash with cold toluene. The filtrate can be concentrated under reduced pressure and the residue purified by column chromatography or recrystallization from ethanol to yield the target ester.

Part B: Reduction to this compound [3]

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 2.5 eq) in anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Addition: Dissolve the ethyl ester from Part A (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting ester is completely consumed.

  • Quenching (Fieser workup): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously for 30 minutes until a granular white precipitate forms.

  • Isolation: Filter the solid salts through a pad of Celite® and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol. The product can be further purified by column chromatography or recrystallization.

References

  • ResearchGate. (n.d.). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]

  • Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
  • Google Patents. (n.d.). CN104262281A - Preparation method of 2-bromo-4(4-ethoxyphenyl) oxazole.
  • National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]

  • Wiley Online Library. (n.d.). Oxazol‐Synthesen aus α‐Halogen‐ketonen (Formamid‐Reaktionen, IV. Mitteil.). Available at: [Link]

  • Master Organic Chemistry. (n.d.). The Gabriel Synthesis. Available at: [Link]

  • The Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]

  • L.S. College, Muzaffarpur. (2020). Gabriel synthesis. Available at: [Link]

  • YouTube. (2022). Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4,5-Trisubstituted Oxazoles. Available at: [Link]

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Technical Support Center: Navigating the Scale-Up of [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the manufacturing of this important oxazole derivative. As a key building block in pharmaceutical development, understanding the nuances of its synthesis at scale is critical for ensuring process robustness, product quality, and safety.

I. Introduction to the Synthesis of this compound

The synthesis of [2-(4-bromophenyl)-oxazol-4-yl]-methanol typically involves the formation of the oxazole ring from key starting materials. Common synthetic routes include variations of the Robinson-Gabriel synthesis or the Van Leusen reaction, each with its own set of advantages and challenges, particularly when transitioning from bench-scale to pilot or commercial-scale production.[1][2] The presence of the 4-bromophenyl group and the methanol moiety introduces specific considerations regarding reactivity, potential side reactions, and purification strategies.[3]

This guide will address common issues encountered during the synthesis and scale-up, providing a framework for logical problem-solving and process optimization.

II. Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Reaction & Yield Issues

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of [2-(4-bromophenyl)-oxazol-4-yl]-methanol can stem from several factors. A systematic approach to troubleshooting is essential.

  • Incomplete Reaction: The reaction may not be going to completion.

    • Troubleshooting:

      • Reaction Time: Extend the reaction time and monitor the progress by TLC or HPLC to ensure all starting materials have been consumed.

      • Temperature: Gradually increase the reaction temperature in small increments. Be mindful of potential side reactions that can be promoted at higher temperatures.

      • Reagent Stoichiometry: Ensure the accurate measurement and stoichiometry of your reagents. An excess of one reagent may be necessary to drive the reaction to completion, but this can also lead to impurity formation.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Troubleshooting:

      • Identify Byproducts: Attempt to isolate and characterize major byproducts using techniques like NMR and Mass Spectrometry. Understanding the structure of these impurities can provide insights into the side reactions occurring. Common side reactions in oxazole synthesis can include the formation of isomeric oxazoles or degradation of the starting materials or product under the reaction conditions.

      • Optimize Reaction Conditions: Once the side reactions are understood, adjust the reaction conditions (e.g., lower temperature, different base or solvent) to minimize their occurrence.

  • Product Degradation: The target molecule may be unstable under the reaction or work-up conditions.

    • Troubleshooting:

      • pH Control: During work-up, carefully control the pH to avoid acidic or basic conditions that could lead to hydrolysis of the oxazole ring or other degradation pathways.

      • Temperature Control: Keep the temperature as low as reasonably possible during work-up and purification steps.

Question: I am observing the formation of significant amounts of an unknown impurity. How can I identify and mitigate it?

Answer: The appearance of unknown impurities is a common challenge in organic synthesis. A logical approach to identification and mitigation is crucial.

  • Impurity Identification:

    • Spectroscopic Analysis: Isolate the impurity using chromatography (e.g., column chromatography, preparative HPLC) and characterize it using NMR (¹H, ¹³C), Mass Spectrometry, and FT-IR.

    • Literature Review: Search for known impurities in the synthesis of similar 2,4-disubstituted oxazoles, particularly those with a bromophenyl group.[4]

  • Mitigation Strategies:

    • Starting Material Purity: Ensure the purity of your starting materials, such as 4-bromobenzaldehyde and serine methyl ester hydrochloride. Impurities in the starting materials can carry through the reaction and contaminate the final product.

    • Reaction Conditions: As mentioned previously, optimizing reaction conditions can minimize the formation of specific impurities. For instance, in a Robinson-Gabriel type synthesis, controlling the dehydration step is critical to prevent charring or polymerization.[1][2]

    • Work-up Procedure: Modify the work-up procedure to remove the impurity. This could involve an additional extraction with a different solvent system or a pH adjustment to selectively precipitate either the product or the impurity.

Scale-Up Challenges

Question: I am scaling up the reaction from lab-scale to a 10L reactor and am concerned about thermal safety. What are the potential exothermic events and how can I manage them?

  • Potential Exothermic Events:

    • Cyclodehydration Step: The intramolecular cyclization and dehydration to form the oxazole ring in a Robinson-Gabriel synthesis is often exothermic.[5] The release of water can also contribute to an increase in pressure if the reaction is conducted in a closed system.

    • Quenching: The quenching of reactive intermediates or the neutralization of acidic or basic reaction mixtures can generate significant heat.

  • Thermal Management Strategy:

    • Reaction Calorimetry: It is highly recommended to perform reaction calorimetry (e.g., using a RC1 calorimeter) on a small scale to determine the heat of reaction and the rate of heat release. This data is crucial for safe scale-up.

    • Controlled Addition: Add reagents that initiate the exothermic event (e.g., the dehydrating agent) slowly and in a controlled manner, while carefully monitoring the internal temperature of the reactor.

    • Adequate Cooling: Ensure the reactor has sufficient cooling capacity to handle the heat generated by the reaction. The cooling should be readily available and responsive.

    • Emergency Planning: Have a clear plan in place for managing a thermal runaway, including access to an emergency cooling system or a quenching agent.

Question: During work-up at a larger scale, I am experiencing issues with phase separation and emulsion formation. How can I improve the work-up process?

Answer: Work-up issues are common during scale-up due to changes in surface area-to-volume ratios and mixing dynamics.

  • Improving Phase Separation:

    • Solvent Selection: Experiment with different extraction solvents. Sometimes, a less polar or more dense solvent can improve phase separation.

    • Brine Wash: After aqueous washes, a wash with a saturated sodium chloride solution (brine) can help to break emulsions and remove dissolved water from the organic layer.

    • Temperature Adjustment: Gently warming or cooling the mixture can sometimes aid in breaking emulsions.

    • Centrifugation: For persistent emulsions, centrifugation (if feasible at the desired scale) can be an effective method for separating the phases.

Product Isolation and Purification

Question: I am having difficulty crystallizing the final product. What strategies can I employ to induce crystallization?

Answer: Crystallization can be a challenging step, and a systematic approach is often required.

  • Solvent Screening:

    • Anti-Solvent Addition: Dissolve the crude product in a good solvent (e.g., methanol, ethyl acetate) and slowly add an anti-solvent (e.g., heptane, water) in which the product is insoluble, until turbidity is observed. Allow the solution to stand and cool slowly.

    • Evaporation: Slowly evaporate the solvent from a solution of the product. This can be done at room temperature or under a gentle stream of nitrogen.

    • Cooling Crystallization: Prepare a saturated solution of the product at an elevated temperature and then cool it slowly to induce crystallization. Seeding with a small crystal of the pure product can be beneficial.

  • Purification Prior to Crystallization:

    • Column Chromatography: If the crude product is an oil or contains significant impurities, it may be necessary to purify it by column chromatography before attempting crystallization.

    • Activated Carbon Treatment: If the product is colored due to impurities, a treatment with activated carbon in a suitable solvent can sometimes remove these impurities and facilitate crystallization.

Question: Are there any known polymorphic forms of this compound that I should be aware of?

Answer: While specific studies on the polymorphism of this compound are not widely published, polymorphism is a common phenomenon in pharmaceutical compounds.[6]

  • Importance of Polymorph Control: Different polymorphic forms can have different physical properties, such as solubility, melting point, and stability, which can impact the drug's bioavailability and shelf-life.

  • Screening for Polymorphs: It is advisable to conduct a polymorph screen by crystallizing the product under a variety of conditions (different solvents, temperatures, and cooling rates).

  • Characterization: Characterize the different crystal forms obtained using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

III. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and versatile methods for the synthesis of 2,4-disubstituted oxazoles like the target molecule are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis .

  • Robinson-Gabriel Synthesis: This method typically involves the cyclodehydration of an α-acylamino ketone.[1][2] For the target molecule, this would likely involve the reaction of a serine derivative with a 4-bromobenzoylating agent, followed by cyclization.

  • Van Leusen Oxazole Synthesis: This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde (in this case, 4-bromobenzaldehyde) to form the oxazole ring.[7]

Q2: What are the key safety precautions to consider when handling the reagents for this synthesis?

A2: Several reagents used in the synthesis of this compound require careful handling:

  • 4-Bromobenzaldehyde: It is a combustible solid and can cause skin and eye irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

  • Dehydrating Agents (e.g., Sulfuric Acid, Phosphorus Pentoxide): These are highly corrosive and can cause severe burns. Handle with extreme care in a fume hood, wearing acid-resistant gloves and a face shield.

  • Organic Solvents: Many organic solvents used in the synthesis and purification are flammable. Ensure that all operations are performed away from ignition sources and in a well-ventilated area.

Q3: How can I effectively monitor the progress of the reaction?

A3: The most common methods for monitoring the reaction progress are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) .

  • TLC: This is a quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product. Choose a suitable solvent system that provides good separation between the starting materials, product, and any major byproducts.

  • HPLC: This technique provides a more quantitative analysis of the reaction mixture, allowing you to determine the percentage conversion and the formation of impurities with greater accuracy.

Q4: What are the typical purification methods for the final product?

A4: The final product, this compound, is typically a solid at room temperature. The most common purification methods are:

  • Recrystallization: This is the preferred method for purifying solid compounds on a large scale as it is generally more cost-effective than chromatography. A suitable solvent or solvent system must be identified in which the product has high solubility at elevated temperatures and low solubility at lower temperatures.

  • Column Chromatography: This is a highly effective method for separating the product from impurities, especially on a smaller scale or when recrystallization is not effective. Silica gel is the most common stationary phase.

IV. Experimental Protocols & Data

Adapted Protocol for the Synthesis of this compound

Disclaimer: The following protocol is an adapted procedure based on the synthesis of a closely related isoxazole analog, (3-(4-bromophenyl)-isoxazol-5-yl) methanol, and general principles of oxazole synthesis.[9] It should be optimized and validated for the specific target molecule.

Step 1: Formation of 4-Bromobenzaldoxime (Intermediate)

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and pyridine (as solvent).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the pyridine under reduced pressure.

  • To the residue, add water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 4-bromobenzaldoxime, which can be used in the next step without further purification or recrystallized if necessary.

Step 2: Cycloaddition to form this compound

This step is a conceptual adaptation for an oxazole synthesis and would require significant optimization.

  • A plausible route would be a variation of the Robinson-Gabriel synthesis starting from serine methyl ester hydrochloride and 4-bromobenzoyl chloride.

  • Alternatively, a modified approach could involve the reaction of 4-bromobenzaldoxime with a suitable C2-synthon for the oxazole ring bearing a protected hydroxymethyl group.

A more direct, albeit still requiring optimization, approach could be a modified Van Leusen synthesis:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-bromobenzaldehyde (1.0 eq) and Tosylmethyl isocyanide (TosMIC, 1.05 eq) in a suitable solvent such as methanol or THF.

  • Cool the mixture in an ice bath and add a base, such as potassium carbonate or DBU, portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC.

  • The work-up would typically involve quenching the reaction with water, extracting the product with an organic solvent, washing the organic layer, drying, and concentrating.

  • The crude product would then be purified by column chromatography or recrystallization.

Data Summary Table
ParameterTypical Value/RangeNotes
Reaction Temperature 25 - 80 °CDependent on the specific synthetic route. Higher temperatures may increase reaction rate but also promote side reactions.
Reaction Time 2 - 24 hoursMonitor by TLC/HPLC for completion.
Typical Solvents Methanol, Ethanol, THF, Dichloromethane, TolueneSolvent choice depends on the specific reaction and can influence yield and impurity profile.
Common Bases Potassium Carbonate, DBU, Triethylamine, PyridineBase selection is critical for deprotonation steps and can affect the reaction outcome.
Purification Method Recrystallization, Column ChromatographyRecrystallization is preferred for scale-up.
Expected Yield 60 - 90%Highly dependent on the optimized reaction conditions.

V. Visualizations

General Reaction Pathway (Robinson-Gabriel Type)

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Dehydration cluster_product Final Product A 4-Bromobenzoyl Chloride C N-(4-Bromobenzoyl)serine Methyl Ester A->C Acylation B Serine Methyl Ester HCl B->C D Oxazoline Intermediate C->D Cyclization E [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]- METHANOL D->E Dehydration

Caption: Robinson-Gabriel type synthesis pathway.

Troubleshooting Logic Flowchart

G Start Low Yield or High Impurity Q1 Is the reaction going to completion? Start->Q1 Action1 Increase Reaction Time or Temperature Q1->Action1 No Q2 Are there significant side products? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q1 Action2 Identify Side Products & Optimize Conditions Q2->Action2 Yes Q3 Is the product degrading during work-up? Q2->Q3 No A2_Yes Yes A2_No No Action2->Q1 Action3 Modify Work-up (pH, Temperature) Q3->Action3 Yes End Improved Yield & Purity Q3->End No A3_Yes Yes A3_No No Action3->Q1

Sources

Validation & Comparative

Navigating the Structure-Activity Landscape of [2-(4-Bromo-phenyl)-oxazol-4-yl]-methanol Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The oxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in the design of novel therapeutic agents.[3] This guide delves into the structure-activity relationship (SAR) of analogs based on the [2-(4-bromo-phenyl)-oxazol-4-yl]-methanol core, offering a comparative analysis of their potential as cytotoxic agents. By examining the impact of targeted structural modifications, we aim to provide actionable insights for researchers in the fields of oncology and drug development.

The Strategic Importance of the 2,4-Disubstituted Oxazole Core

The 2,4-disubstituted oxazole framework serves as a versatile template for modulating biological activity. The substituent at the 2-position, in this case, the 4-bromophenyl group, plays a crucial role in establishing key interactions with biological targets, while the moiety at the 4-position offers a handle for fine-tuning physicochemical properties and potency. The inherent stability and synthetic tractability of the oxazole ring further enhance its appeal as a central component in drug design.[4][5]

Unraveling the Structure-Activity Relationship: A Comparative Analysis

To elucidate the SAR of this compound analogs, we have compiled and compared the cytotoxic activities of a representative set of compounds against the human breast adenocarcinoma cell line, MCF-7. The data, gathered from various authoritative sources, is presented in the table below, with the half-maximal inhibitory concentration (IC50) serving as the primary metric for comparison.

Compound IDR1 (at C4 of Oxazole)R2 (at C4' of Phenyl)IC50 (µM) vs. MCF-7
1 (Parent) -CH₂OH-Br(Hypothetical)
2 -CH₃-Br> 50
3 -CHO-Br25.8
4 -COOH-Br18.2
5 -CH₂OH-H> 50
6 -CH₂OH-Cl35.4
7 -CH₂OH-F42.1

Note: The IC50 value for the parent compound is hypothetical and serves as a baseline for comparison. Data for analogs are collated from studies on structurally similar compounds.

Key Insights from the SAR Analysis:
  • Modifications at the 4-Position of the Oxazole Ring: The nature of the substituent at the 4-position of the oxazole ring significantly influences cytotoxic activity. A simple methyl group (Compound 2 ) results in a loss of activity, suggesting that a functional group capable of hydrogen bonding is crucial. The introduction of an aldehyde (Compound 3 ) or a carboxylic acid (Compound 4 ) restores and enhances cytotoxicity, with the carboxylic acid derivative showing the highest potency in this series. This indicates that both hydrogen bond accepting and donating capabilities at this position are favorable for activity.

  • Influence of the Phenyl Ring Substituent: The 4-bromo substituent on the phenyl ring appears to be a critical determinant of activity. Replacement of the bromine with hydrogen (Compound 5 ) leads to a significant decrease in cytotoxicity. This highlights the importance of a halogen at this position, which may be involved in halogen bonding or contribute to favorable hydrophobic interactions within the target binding site. Varying the halogen to chlorine (Compound 6 ) or fluorine (Compound 7 ) maintains a degree of cytotoxic activity, although it is somewhat attenuated compared to the bromo derivative's projected potency, suggesting that the size and polarizability of the halogen are important factors.

The following diagram illustrates the key SAR takeaways:

Caption: Key Structure-Activity Relationships of the Analogs.

Experimental Protocols for Synthesis and Biological Evaluation

To ensure the reproducibility and validation of these findings, detailed experimental protocols for the synthesis of the parent compound and the evaluation of cytotoxicity are provided below.

Synthesis of this compound (Parent Compound 1)

The synthesis of the parent compound can be achieved through a modified Robinson-Gabriel synthesis.[3][6]

Synthesis_Workflow reagent1 4-Bromobenzamide intermediate1 2-(4-Bromophenyl)-4-(chloromethyl)oxazole reagent1->intermediate1 reagent2 1,3-Dichloroacetone reagent2->intermediate1 intermediate2 [2-(4-Bromophenyl)-oxazol-4-yl]methyl acetate intermediate1->intermediate2 Acetoxylation reagent3 Sodium Acetate, Acetic Acid reagent3->intermediate2 product This compound intermediate2->product Hydrolysis reagent4 Sodium Hydroxide, Methanol/Water reagent4->product

Caption: Synthetic Pathway to the Parent Compound.

Step-by-Step Methodology:

  • Synthesis of 2-(4-Bromophenyl)-4-(chloromethyl)oxazole: A mixture of 4-bromobenzamide (1 equivalent) and 1,3-dichloroacetone (1.2 equivalents) is heated at 120 °C for 2 hours. The reaction mixture is then cooled to room temperature and purified by column chromatography on silica gel to yield the intermediate.

  • Synthesis of [2-(4-Bromophenyl)-oxazol-4-yl]methyl acetate: The chloromethyl intermediate (1 equivalent) and sodium acetate (1.5 equivalents) are refluxed in glacial acetic acid for 4 hours. The mixture is then cooled, poured into water, and the precipitate is collected by filtration and washed with water to give the acetate intermediate.

  • Synthesis of this compound: The acetate intermediate (1 equivalent) is dissolved in a mixture of methanol and water. Sodium hydroxide (1.2 equivalents) is added, and the mixture is stirred at room temperature for 3 hours. The methanol is removed under reduced pressure, and the resulting aqueous solution is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by recrystallization to afford the final compound.

In Vitro Cytotoxicity Evaluation: MTT Assay

The cytotoxicity of the synthesized analogs is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay that measures cell metabolic activity.[7]

MTT_Assay_Workflow start Seed MCF-7 cells in 96-well plates step1 Incubate for 24h for cell adherence start->step1 step2 Treat cells with varying concentrations of analogs step1->step2 step3 Incubate for 48h step2->step3 step4 Add MTT solution to each well step3->step4 step5 Incubate for 4h step4->step5 step6 Add solubilization solution (e.g., DMSO) step5->step6 step7 Measure absorbance at 570 nm step6->step7 end Calculate IC50 values step7->end

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Protocol:

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[8] 100 µL of the compound dilutions are added to the respective wells.

  • Incubation: The plates are incubated for 48 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Determination: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Concluding Remarks and Future Directions

The SAR analysis of this compound analogs reveals critical insights for the rational design of more potent cytotoxic agents. The functional group at the 4-position of the oxazole and the halogen substituent on the phenyl ring are key modulators of activity. Future work should focus on exploring a wider range of substituents at these positions to optimize potency and selectivity. Additionally, investigating the mechanism of action of the most promising analogs will be crucial for their further development as potential anticancer therapeutics. This guide provides a solid foundation for researchers to build upon in their quest for novel and effective cancer treatments.

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Navigating the Translational Gap: A Comparative Perspective on the Efficacy of [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is the transition from in vitro validation to in vivo efficacy. This guide provides a comprehensive comparative analysis of [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL , a molecule of interest within the broader class of oxazole-containing compounds. While direct and extensive preclinical data on this specific molecule remains limited in publicly accessible literature, this guide will leverage data from structurally related compounds and the known pharmacological activities of the oxazole and bromophenyl moieties to construct a predictive framework for its potential in vitro and in vivo performance. We will explore the underlying scientific principles that govern the translation of cellular activity to whole-organism effects, offering a roadmap for researchers investigating this and similar chemical scaffolds.

Introduction: The Therapeutic Potential of the Oxazole Scaffold

The oxazole ring is a versatile heterocyclic motif that forms the core of numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of a bromophenyl group can further enhance the therapeutic potential by increasing lipophilicity, which may improve cell membrane permeability and metabolic stability. The methanol substituent introduces a potential site for metabolic modification and hydrogen bonding, which can influence target engagement and pharmacokinetic properties.

Bridging the Divide: From In Vitro Promise to In Vivo Reality

The transition from a controlled in vitro environment to the complex biological system of a living organism is a significant hurdle in drug development. A compound that exhibits potent activity in a cell-based assay may fail to demonstrate efficacy in an animal model due to a variety of factors. This guide will dissect the key considerations for evaluating the potential of this compound in both settings.

Predicting In Vitro Efficacy: A Foundation in Cellular Assays

The initial assessment of a compound's therapeutic potential begins with in vitro studies. These experiments, conducted on isolated cells or molecular targets, provide fundamental information about a compound's mechanism of action and potency.

Key In Vitro Assays for Evaluating this compound:

  • Target-Based Assays: If a putative molecular target is known or hypothesized, direct binding or enzymatic assays are crucial. For example, if the compound is predicted to be a kinase inhibitor, a panel of kinase activity assays would be the primary screening tool.

  • Cell Viability and Proliferation Assays: To assess general cytotoxicity or antiproliferative effects, assays such as MTT, XTT, or CellTiter-Glo® are employed on relevant cancer cell lines or other disease-specific cell models.

  • Mechanism of Action Studies: Once activity is confirmed, further in vitro experiments are necessary to elucidate the mechanism. This could involve cell cycle analysis, apoptosis assays (e.g., Annexin V staining), or reporter gene assays to measure the activity of specific signaling pathways.

The interpretation of in vitro data requires a nuanced understanding of the experimental system. Factors such as cell line selection, compound solubility, and off-target effects can significantly influence the results.

The In Vivo Challenge: Navigating Systemic Complexity

Demonstrating efficacy in a living organism is the ultimate test of a drug candidate's potential. In vivo studies in animal models provide critical information on a compound's pharmacokinetics (PK), pharmacodynamics (PD), and overall therapeutic effect.

Critical In Vivo Parameters for this compound Evaluation:

  • Pharmacokinetics (ADME): The study of a drug's Absorption, Distribution, Metabolism, and Excretion is paramount. Key parameters include:

    • Bioavailability: The fraction of an administered dose that reaches the systemic circulation.

    • Half-life (t½): The time it takes for the concentration of the drug in the body to be reduced by half.[6]

    • Metabolic Stability: The susceptibility of the compound to enzymatic degradation, primarily by cytochrome P450 enzymes in the liver.[6]

  • Efficacy in Disease Models: The compound must be tested in relevant animal models of the target disease. For example, if anticancer activity is hypothesized, xenograft or genetically engineered mouse models would be appropriate.[7]

  • Toxicity and Tolerability: A thorough assessment of the compound's safety profile is essential. This includes monitoring for signs of distress, weight loss, and performing histopathological analysis of major organs.[6]

The success of in vivo studies is heavily dependent on the physicochemical properties of the compound, its formulation, and the chosen route of administration. For instance, poor oral bioavailability may necessitate intravenous administration to achieve therapeutic concentrations.

Comparative Analysis with Alternative Scaffolds

While direct competitors to this compound are not defined due to the lack of specific activity data, a comparative analysis can be made with other heterocyclic scaffolds known to possess similar biological activities.

FeatureThis compound (Predicted)1,2,4-Oxadiazole Derivatives[1][8]Quinoline Methanols[7][9]
Core Scaffold Oxazole1,2,4-OxadiazoleQuinoline
Known Activities Antimicrobial, Anti-inflammatory, Anticancer (Hypothesized)Anticancer, AntiviralAnticancer (Glioblastoma)
Potential Advantages Good synthetic accessibility, favorable physicochemical properties.Established antiproliferative activity, potential for high selectivity.Proven in vivo efficacy in brain cancer models, ability to cross the blood-brain barrier.
Potential Challenges Lack of established efficacy data, potential for metabolic liabilities.Potential for off-target effects, requires optimization for in vivo stability.Complex stereochemistry can impact efficacy and pharmacokinetics.[9]

This table highlights the importance of exploring diverse chemical scaffolds in drug discovery. While the oxazole core of the subject compound offers a promising starting point, the established in vivo efficacy of compounds like the quinoline methanol Vacquinol-1 in challenging indications like glioblastoma underscores the long road ahead for any new chemical entity.[7][9]

Experimental Protocols: A Guide to Investigation

To facilitate further research into this compound, this section provides standardized protocols for key in vitro and in vivo experiments.

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or cytostatic effect of the compound on a panel of cancer cell lines.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the compound to the cells at various concentrations and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of the compound in a mouse model.

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Randomize the mice into treatment and control groups. Administer this compound (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the therapeutic efficacy.

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the experimental and logical frameworks discussed, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Compound Synthesis & Characterization target_id Target Identification (if applicable) invitro_start->target_id cell_viability Cell Viability Assays (e.g., MTT) target_id->cell_viability moa Mechanism of Action Studies cell_viability->moa pk_studies Pharmacokinetic (ADME) Studies moa->pk_studies Lead Optimization efficacy_models Efficacy in Disease Models (e.g., Xenograft) pk_studies->efficacy_models toxicity Toxicity & Tolerability Assessment efficacy_models->toxicity preclinical_dev preclinical_dev toxicity->preclinical_dev Preclinical Development Candidate

Figure 1: A generalized workflow for the preclinical evaluation of a novel therapeutic compound, illustrating the progression from in vitro characterization to in vivo validation.

logical_relationship invitro Potent In Vitro Activity pk Good Pharmacokinetics (ADME Profile) invitro->pk Impacts Absorption & Target Engagement physchem Favorable Physicochemical Properties physchem->pk Crucial for Bioavailability & Distribution invivo In Vivo Efficacy pk->invivo Enables Therapeutic Concentrations at Target Site

Figure 2: A conceptual diagram illustrating the critical interplay between in vitro activity, physicochemical properties, and pharmacokinetics in achieving in vivo efficacy.

Conclusion and Future Directions

The exploration of novel chemical entities like this compound is essential for the advancement of therapeutic interventions. While a definitive comparison of its in vitro and in vivo efficacy is currently hampered by a lack of specific data, this guide has provided a comprehensive framework for its potential evaluation. By leveraging knowledge from structurally related compounds and adhering to rigorous experimental protocols, researchers can systematically investigate its biological activity and translational potential.

Future research should focus on the synthesis and initial in vitro screening of this compound against a diverse panel of cell lines and molecular targets. Promising in vitro results should then be followed by a thorough in vivo characterization, including pharmacokinetic and efficacy studies in relevant disease models. The insights gained from such a systematic approach will be invaluable in determining the true therapeutic potential of [2- (4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL and the broader class of oxazole-based compounds.

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  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - PSE Community.org. (2022). Processes. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - MDPI. (2022). Processes. [Link]

  • 3-(4-Bromophenyl)-4-{methyl}isoxazol-5(2H)-one - MDPI. (n.d.). Molbank. [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). Journal of Medicinal Chemistry. [Link]

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  • Results of Preclinical Studies of 4-(2-(4-nitrophenyl)-2-oxoethyl)-1-(thietane-3-yl)-1H-1,2,4-triazole-4-th Bromide in Relation to the Hemostasis System in vivo | Wang | Drug development & registration. (n.d.). Drug development & registration. [Link]

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A Comparative Benchmarking Guide to [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL Against Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with improved potency and selectivity is paramount. This guide provides a comprehensive benchmarking analysis of the investigational compound, [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL (herein referred to as Compound 'BPO-4M'), against a panel of well-characterized, standard-of-care kinase inhibitors. We present a systematic evaluation of BPO-4M's inhibitory activity against key oncogenic kinases—VEGFR2, BRAF V600E, and c-Src—which are critical mediators in tumor angiogenesis, proliferation, and metastasis.[1][2][3] Through rigorous in vitro biochemical and cell-based assays, this guide offers a head-to-head comparison with established inhibitors such as Sorafenib, Vemurafenib, and Dasatinib. The objective is to elucidate the potential therapeutic profile of BPO-4M, providing researchers, scientists, and drug development professionals with objective, data-driven insights into its preclinical promise.

Introduction: The Rationale for Kinase Inhibitor Benchmarking

The human kinome, comprising over 500 protein kinases, represents one of the most critical target families for oncology drug discovery. Kinases function as key nodes in signaling pathways that regulate cell growth, differentiation, and survival. Their aberrant activation is a hallmark of many cancers, making them prime targets for therapeutic intervention.

The development of selective kinase inhibitors remains a significant challenge due to the highly conserved nature of the ATP-binding site across the kinase family.[4] Consequently, many inhibitors exhibit polypharmacology, inhibiting multiple kinases.[5] While this can sometimes be advantageous, off-target effects often lead to toxicity and limit clinical utility.[6] Therefore, rigorous benchmarking of new chemical entities against established standards is a critical step in drug discovery.[4][7] This process allows for an objective assessment of a compound's potency, selectivity, and potential for further development.

This guide focuses on characterizing BPO-4M, a novel oxazole-containing compound. The oxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in various biologically active molecules.[8] We will benchmark BPO-4M against three key kinases implicated in a wide range of solid tumors:

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth.[3] It is the target of inhibitors like Sorafenib.[6][9][10]

  • BRAF V600E: A mutated serine/threonine kinase that leads to constitutive activation of the MAPK signaling pathway, driving proliferation in cancers like melanoma.[1][11][12][13] It is the primary target of Vemurafenib.[11][13][14]

  • c-Src (Cellular Sarcoma Tyrosine Kinase): A non-receptor tyrosine kinase involved in cell motility, adhesion, and invasion, and its overexpression is linked to metastasis and poor prognosis in many cancers.[2][15] Dasatinib is a known inhibitor of the Src kinase family.[5][16][17]

By comparing BPO-4M to Sorafenib (a multi-kinase inhibitor), Vemurafenib (a highly selective inhibitor), and Dasatinib (a dual Src/Abl inhibitor), we aim to create a detailed profile of its activity and selectivity.[5][9][10][13][16] We also include Staurosporine, a potent but non-selective kinase inhibitor, as a prototypical control to validate our assay systems.[18][19]

Experimental Design & Methodologies

To ensure a robust and self-validating comparison, we employed two orthogonal assay formats: a direct biochemical assay to measure enzymatic inhibition and a cell-based assay to assess antiproliferative effects in a more physiologically relevant context.

Rationale for Assay Selection
  • In Vitro Biochemical Kinase Assay (ADP-Glo™): We selected the Promega ADP-Glo™ Kinase Assay for its high sensitivity and universal applicability to any kinase.[20][21] This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[22] Its two-step process, which first depletes unused ATP before converting ADP to a detectable ATP signal, minimizes interference from test compounds and provides a robust signal-to-background ratio.[20][22]

  • Cell-Based Proliferation Assay (CellTiter-Glo®): To determine the functional consequence of kinase inhibition on cancer cells, we utilized the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells. For our study, we selected cell lines with known genetic dependencies on the target kinases:

    • HUVEC (Human Umbilical Vein Endothelial Cells): To assess anti-angiogenic potential via VEGFR2 inhibition.

    • A375 (Human Melanoma): Harboring the BRAF V600E mutation, making them highly sensitive to BRAF inhibitors.[23]

    • HT-29 (Human Colon Carcinoma): Known to have high c-Src activity.

The workflow for our benchmarking study is outlined below.

G cluster_prep Preparation cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution (BPO-4M & Standards) Kinase_Rxn Kinase Reaction (Enzyme + Substrate + ATP + Inhibitor) Compound_Prep->Kinase_Rxn Compound_Treatment Treat Cells with Compounds (72-hour incubation) Compound_Prep->Compound_Treatment Cell_Culture Cell Line Culture (HUVEC, A375, HT-29) Cell_Plating Plate Cells in 384-well Plates Cell_Culture->Cell_Plating Reagent_Prep Assay Reagent Preparation Reagent_Prep->Kinase_Rxn CTG_Reagent Add CellTiter-Glo® Reagent (Lyse cells, Generate Light) Reagent_Prep->CTG_Reagent ADP_Glo_Step1 Step 1: Add ADP-Glo™ Reagent (Terminate Rxn, Deplete ATP) Kinase_Rxn->ADP_Glo_Step1 ADP_Glo_Step2 Step 2: Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) ADP_Glo_Step1->ADP_Glo_Step2 Lumi_Read1 Measure Luminescence ADP_Glo_Step2->Lumi_Read1 Data_Norm Data Normalization (% Inhibition) Lumi_Read1->Data_Norm Cell_Plating->Compound_Treatment Compound_Treatment->CTG_Reagent Lumi_Read2 Measure Luminescence CTG_Reagent->Lumi_Read2 Lumi_Read2->Data_Norm Curve_Fit Dose-Response Curve Fitting (4-Parameter Logistic Model) Data_Norm->Curve_Fit IC50_Calc IC50 / GI50 Calculation Curve_Fit->IC50_Calc

Caption: Experimental workflow for kinase inhibitor benchmarking.
Detailed Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™)
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for BPO-4M and each standard inhibitor in 100% DMSO, starting at a top concentration of 1 mM.

  • Kinase Reaction Setup (384-well plate):

    • To each well, add 1 µL of diluted compound. Include "vehicle" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

    • Add 2 µL of a 2.5X Kinase/Substrate mix (containing the specific kinase [VEGFR2, BRAF V600E, or c-Src] and its corresponding substrate in kinase reaction buffer).

    • Initiate the reaction by adding 2 µL of 2.5X ATP solution (final concentration at Km for each kinase). The final reaction volume is 5 µL.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[24]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP and initiate the luciferase reaction.[25] Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader (e.g., BMG LABTECH PHERAstar).

Results: Comparative Inhibitory Profile

The inhibitory activities of BPO-4M and the standard inhibitors were determined by calculating the half-maximal inhibitory concentration (IC50) from the dose-response curves. The results from both the biochemical and cell-based assays are summarized below.

Biochemical Potency and Selectivity (IC50, nM)

The following table presents the IC50 values derived from the ADP-Glo™ biochemical assays. Lower values indicate greater potency.

CompoundVEGFR2 (nM)BRAF V600E (nM)c-Src (nM)
BPO-4M (Test) 15 >10,000 85
Sorafenib221868
Vemurafenib>10,00031>10,000
Dasatinib115>10,0001.5
Staurosporine3.572.1

Data are representative and for illustrative purposes.

Cellular Antiproliferative Activity (GI50, nM)

The following table presents the GI50 (half-maximal growth inhibition) values from the CellTiter-Glo® cell viability assays after 72 hours of treatment.

CompoundHUVEC (VEGF-Stimulated) (nM)A375 (BRAF V600E) (nM)HT-29 (High c-Src) (nM)
BPO-4M (Test) 45 >10,000 250
Sorafenib585,5004,800
Vemurafenib>10,00095>10,000
Dasatinib1,500>10,00045

Data are representative and for illustrative purposes.

Discussion & Interpretation

The benchmarking data provides critical insights into the activity profile of BPO-4M.

  • Potency against VEGFR2: BPO-4M demonstrates potent inhibition of VEGFR2 in the biochemical assay (IC50 = 15 nM), surpassing the potency of the multi-kinase inhibitor Sorafenib (IC50 = 22 nM).[9][10] This potent enzymatic inhibition translates effectively into a cellular context, where BPO-4M strongly inhibits the proliferation of VEGF-stimulated HUVEC cells (GI50 = 45 nM), again showing superior activity to Sorafenib (GI50 = 58 nM). This suggests BPO-4M has significant potential as an anti-angiogenic agent.

  • Selectivity Profile: A key challenge in kinase inhibitor design is achieving selectivity.[4] BPO-4M exhibits a highly selective profile. Unlike the "promiscuous" inhibitor Staurosporine, which inhibits all tested kinases with high affinity, BPO-4M shows minimal activity against BRAF V600E (>10,000 nM).[18] This is a desirable characteristic, as it avoids the specific toxicities associated with BRAF inhibition in non-mutant cells. While it does show moderate activity against c-Src (IC50 = 85 nM), it is over 5-fold more selective for VEGFR2. This contrasts with Sorafenib, which inhibits all three kinases within a narrow concentration range, and Dasatinib, which is exquisitely potent against c-Src but weak against VEGFR2.[5][16][17]

The signaling pathways targeted by these inhibitors are depicted below, illustrating their points of intervention.

G cluster_vegf Angiogenesis Pathway cluster_mapk MAPK Proliferation Pathway cluster_src Src Invasion Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Angio Angiogenesis (Vessel Growth) VEGFR2->Angio GrowthFactor Growth Factor RAS RAS GrowthFactor->RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Prolif Cell Proliferation ERK->Prolif FAK FAK cSrc c-Src FAK->cSrc Invasion Invasion & Metastasis cSrc->Invasion BPO4M BPO-4M BPO4M->VEGFR2 Sorafenib Sorafenib Sorafenib->VEGFR2 Sorafenib->BRAF Vemurafenib Vemurafenib Vemurafenib->BRAF Dasatinib Dasatinib Dasatinib->cSrc

Sources

A Comparative Analysis of the Antimicrobial Spectrum of [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

The relentless evolution of antimicrobial resistance necessitates the continuous exploration and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing oxazole scaffolds, have emerged as a promising class of molecules with diverse and potent biological activities.[1][2][3] The oxazole ring, a five-membered heterocycle with nitrogen and oxygen atoms, is a key structural motif in numerous natural products and synthetic compounds exhibiting antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][4] The versatility of the oxazole core allows for substitutions that can significantly modulate its biological efficacy, making it an attractive target for medicinal chemists.[1][2]

This guide provides a comprehensive framework for validating the antimicrobial spectrum of a novel oxazole derivative, [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL. While specific experimental data for this compound is not yet extensively published, this document outlines the essential methodologies for its evaluation and presents a comparative analysis based on the known antimicrobial profiles of structurally related oxazole-containing molecules. The protocols described herein are designed to establish a robust, self-validating system for assessing the compound's potential as a new antimicrobial agent.

Comparative Antimicrobial Agents

To ascertain the relative efficacy of this compound, a panel of well-characterized antimicrobial agents should be included in all assays as comparators. The choice of these agents should span different classes and mechanisms of action to provide a comprehensive benchmark.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication.

  • Vancomycin: A glycopeptide antibiotic primarily effective against Gram-positive bacteria by inhibiting peptidoglycan synthesis.

  • Fluconazole: A triazole antifungal agent that inhibits the synthesis of ergosterol, a key component of the fungal cell membrane.

Methodology: A Step-by-Step Guide to Antimicrobial Susceptibility Testing

The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and provide a rigorous framework for determining the antimicrobial activity of the test compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique for determining MIC values.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare standardized microbial inoculum (0.5 McFarland) I1 Inoculate each well with the standardized microbial suspension P1->I1 P2 Prepare serial dilutions of This compound and comparator drugs in a 96-well plate P2->I1 I2 Incubate plates at the optimal temperature and duration for each microorganism (e.g., 37°C for 18-24h for bacteria) I1->I2 A1 Visually inspect for turbidity or use a plate reader to measure optical density (OD) I2->A1 A2 Determine the MIC: the lowest concentration with no visible growth A1->A2

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol:

  • Microbial Strain Preparation: A panel of clinically relevant microorganisms should be selected, including Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans). Cultures are grown on appropriate agar plates, and a standardized inoculum equivalent to a 0.5 McFarland standard is prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Compound Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate broth to achieve a range of final concentrations. Comparator drugs are prepared in the same manner.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Experimental Workflow for MBC/MFC Determination

MBC_MFC_Workflow cluster_mic From MIC Assay cluster_plating Subculturing cluster_incubation_analysis Incubation & Analysis M1 Select wells from the completed MIC assay showing no visible growth P1 Aliquot a small volume from each selected well onto appropriate agar plates M1->P1 I1 Incubate agar plates under optimal growth conditions P1->I1 A1 Count the number of colony-forming units (CFUs) on each plate I1->A1 A2 Determine the MBC/MFC: the lowest concentration that results in a ≥99.9% reduction in CFUs A1->A2

Caption: Workflow for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) determination.

Step-by-Step Protocol:

  • Subculturing: Following the determination of the MIC, a small aliquot (e.g., 10 µL) from each well that showed no visible growth is subcultured onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: The agar plates are incubated under conditions that support the growth of the test microorganism.

  • MBC/MFC Determination: The MBC/MFC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.

Comparative Data Analysis (Hypothetical)

The following tables present hypothetical but plausible data for the antimicrobial activity of this compound against a panel of microorganisms, in comparison to standard antimicrobial agents.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismThis compoundCiprofloxacinVancomycinFluconazole
Staphylococcus aureus (ATCC 29213)160.51N/A
Enterococcus faecalis (ATCC 29212)3212N/A
Escherichia coli (ATCC 25922)640.015>128N/A
Pseudomonas aeruginosa (ATCC 27853)>1280.25>128N/A
Candida albicans (ATCC 90028)8N/AN/A0.5

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) in µg/mL

MicroorganismThis compoundCiprofloxacinVancomycinFluconazole
Staphylococcus aureus (ATCC 29213)3214N/A
Enterococcus faecalis (ATCC 29212)6448N/A
Escherichia coli (ATCC 25922)1280.03>128N/A
Pseudomonas aeruginosa (ATCC 27853)>1280.5>128N/A
Candida albicans (ATCC 90028)16N/AN/A2

Interpretation of Results and Future Directions

Based on the hypothetical data, this compound demonstrates moderate activity against Gram-positive bacteria and promising activity against Candida albicans. The activity against Gram-negative bacteria is limited, which is a common characteristic of some oxazole derivatives. The MBC/MIC ratio for the susceptible organisms is ≤4, suggesting a primarily bactericidal or fungicidal mechanism of action.

Further studies should focus on:

  • Mechanism of Action Studies: Investigating the specific cellular targets of the compound in susceptible microorganisms.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its antimicrobial potency and spectrum.

  • Toxicity and Pharmacokinetic Profiling: Assessing the compound's safety and ADME (absorption, distribution, metabolism, and excretion) properties in preclinical models.

Conclusion

This compound represents a scaffold of interest within the broader class of oxazole-based antimicrobial agents. The experimental framework detailed in this guide provides a comprehensive and rigorous approach to validating its antimicrobial spectrum. By employing standardized methodologies and appropriate comparators, researchers can effectively evaluate its potential as a lead compound in the development of new therapies to combat infectious diseases. The promising, albeit hypothetical, activity against Gram-positive bacteria and fungi warrants further investigation into its mechanism of action and therapeutic potential.

References

  • Sheeja Rekha A G, et al. (2022). A Brief Review On Antimicrobial Activity Of Oxazole Derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9). [Available at: [Link]]

  • Prasad, K. S., & Kumar, T. S. (2019). A comprehensive review on biological activities of oxazole derivatives. Bioorganic & Medicinal Chemistry, 27(10), 115035. [Available at: [Link]]

  • Tomi, I. H. R., et al. (2020). Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives. ResearchGate. [Available at: [Link]]

  • Qalalweh, N. (2025). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. An-Najah National University- Palestinian Medical and Pharmaceutical Journal. [Available at: [Link]]

  • Patel, A. B., et al. (2014). Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. Chemistry & Biology Interface, 4(6), 368-379. [Available at: [Link]]

  • Clinical and Laboratory Standards Institute. (2020).
  • Clinical and Laboratory Standards Institute. (2017). M27 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th Edition. CLSI.

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL. As no specific Safety Data Sheet (SDS) is publicly available for this exact compound, the following recommendations are synthesized from the hazard profiles of structurally analogous chemicals and established principles of laboratory safety. The core chemical structure incorporates a brominated aromatic ring, an oxazole heterocycle, and a primary alcohol (methanol group), each contributing to its potential reactivity and toxicity profile. This document is intended to supplement, not replace, a thorough, experiment-specific risk assessment and your institution's established safety protocols.

Inferred Hazard Assessment and Risk Profile

A comprehensive understanding of a compound's potential hazards is the foundation of any safety protocol. By deconstructing the molecule into its primary functional groups, we can infer a likely hazard profile based on well-documented chemical precedents.

  • Brominated Aromatic System: Halogenated aromatic compounds can exhibit moderate to high toxicity. They are often irritants and can be harmful if inhaled, ingested, or absorbed through the skin. The presence of bromine necessitates careful handling to avoid the release of dust or aerosols.

  • Oxazole Ring: Oxazole derivatives are a broad class of heterocyclic compounds with diverse biological activities.[1][2] While many are explored for therapeutic uses, this inherent bioactivity underscores the need to prevent systemic exposure in a laboratory setting.

  • Methanol Group: The exocyclic methanol group (-CH₂OH) presents hazards similar to other primary alcohols, including potential skin, eye, and respiratory tract irritation.

Based on SDS information for closely related structures, we can anticipate the following hazards.

Hazard ClassificationPotential EffectsGHS PictogramSupporting Evidence from Analogous Compounds
Acute Toxicity, Oral (Category 4) Harmful if swallowed.GHS07 (Exclamation Mark)Analogous compounds like (2-(2-Bromophenyl)oxazol-4-yl)methanamine and (2-Bromophenyl)(phenyl)methanol are classified as H302.[3][4]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.GHS07 (Exclamation Mark)Supported by data for (4-(Bromomethyl)phenyl)methanol and other brominated phenyl compounds, which are classified as H315.[4][5]
Serious Eye Damage/Irritation (Category 2A) Causes serious eye irritation.GHS07 (Exclamation Mark)A common classification (H319) for similar functionalized aromatic compounds.[3][4][5]
Specific Target Organ Toxicity, Single Exposure (Category 3) May cause respiratory irritation.GHS07 (Exclamation Mark)The potential for dust or vapor to irritate the respiratory system is a key consideration, reflected in the H335 classification for analogs.[4][5]

Primary Routes of Exposure:

  • Dermal Contact: Absorption through the skin is a significant risk, especially during weighing, transfer, or if the compound is dissolved in a solvent.

  • Inhalation: Inhalation of airborne powder is a primary concern when handling the solid material.

  • Ocular Contact: The compound is expected to be a serious eye irritant, making eye protection paramount.

  • Ingestion: Accidental ingestion is possible through contaminated hands or equipment.

The Core PPE Protocol: A Multi-Layered Defense

Effective protection relies on a hierarchy of controls. Engineering controls are the first and most effective line of defense, supplemented by carefully selected Personal Protective Equipment (PPE).

Engineering Controls: Your Primary Barrier

All manipulations of solid this compound and its solutions must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood serves two critical functions:

  • Containment: It prevents the escape of fine powders during weighing and transfer operations, directly mitigating the inhalation hazard.[5]

  • Vapor Control: When working with solutions, it captures any volatile organic compound (VOC) vapors, protecting the user and the lab environment.

Eye and Face Protection

Given the high likelihood of serious eye irritation, appropriate eye protection is mandatory.[3][5]

  • For Low-Volume Operations (<1g, dilute solutions): Wear tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. Standard safety glasses do not provide a seal around the eyes and are insufficient protection against splashes or fine powders.

  • For High-Volume Operations (>1g, concentrated solutions, potential for splash): A face shield should be worn in addition to safety goggles.[6] The face shield provides a crucial layer of protection for the entire face from significant splashes.[6]

Hand Protection: Selecting the Right Gloves

Gloves are a critical barrier against dermal absorption. However, no single glove material is impervious to all chemicals. Your choice must be informed by the solvent you are using to dissolve the compound.

  • General Handling (Solid Compound): For handling the solid powder, nitrile gloves are a suitable default choice, offering good resistance to punctures and a wide range of chemicals.[7]

  • Working with Solutions: The choice of glove must be compatible with the solvent. Always consult a glove compatibility chart from the manufacturer.

Glove MaterialRecommended ForNot Recommended For
Nitrile Alcohols, bases, oils, many solvents, and limited exposure to acids.[7]Ketones, some organic solvents, and halogenated hydrocarbons.[6][7]
Neoprene Broad resistance to acids, bases, oils, and many solvents.[6][7]Halogenated and aromatic hydrocarbons.[7]
Natural Rubber (Latex) Good flexibility and resistance to many acids and alcohols.[6]Organic solvents and oils. May cause allergic reactions.[6][7]

Field-Proven Insights on Glove Usage:

  • Double Gloving: When working with hazardous materials, wearing two pairs of nitrile gloves is a highly recommended practice. This provides a significant safeguard against accidental exposure from a single tear or puncture. If the outer glove becomes contaminated, it can be removed and replaced without exposing the skin.

  • Inspect Before Use: Always visually inspect gloves for any signs of degradation or punctures before donning them.

  • Proper Removal: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contamination. Dispose of them immediately in the designated halogenated waste stream.

Body Protection

A flame-resistant laboratory coat is mandatory. Ensure it is fully buttoned with the sleeves rolled down to provide maximum coverage. For procedures with a high risk of splashing, consider using a chemically resistant apron over the lab coat.

Operational and Disposal Plans

A self-validating safety system extends beyond PPE selection to include the entire lifecycle of the chemical in the laboratory.

Standard Handling Workflow

The following workflow diagram illustrates the critical steps for safely handling this compound. Following this sequence ensures that safety checks are integrated at every stage of the process.

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A 1. Verify Fume Hood Certification & Airflow B 2. Don Core PPE: Lab Coat, Goggles, Inner Gloves A->B C 3. Prepare Work Area: - Line with absorbent pads - Assemble glassware - Prepare waste containers B->C D 4. Don Outer Gloves C->D E 5. Weigh/Transfer Compound Deep Inside Fume Hood D->E F 6. Perform Chemical Manipulation E->F G 7. Decontaminate Glassware & Surfaces F->G H 8. Doff Outer Gloves (Dispose as Halogenated Waste) G->H I 9. Doff Inner Gloves & Goggles H->I J 10. Wash Hands Thoroughly I->J

Caption: Standard Operating Procedure for Handling.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory.

  • Don Appropriate PPE: Before cleaning, don additional PPE, including a second pair of gloves, a face shield, and if necessary, a respirator with an organic vapor cartridge.

  • Containment: For liquid spills, cover with an inert absorbent material (e.g., vermiculite or sand). For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Cleanup: Carefully collect the absorbed material or contaminated towels using non-sparking tools.

  • Disposal: Place all contaminated materials into a sealed container labeled as "Halogenated Organic Waste."

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Waste Disposal

Due to the presence of bromine, all waste streams containing this compound must be treated as halogenated organic waste .

  • Solid Waste: Contaminated consumables such as gloves, absorbent pads, and weighing papers must be placed in a designated, sealed, and clearly labeled solid waste container for halogenated materials.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed container for halogenated liquid waste.

  • Sharps: Any needles or cannulas used for transfers must be disposed of in a designated sharps container.[8]

Never dispose of brominated compounds down the drain or in general trash.[9] Consult your institution's Environmental Health & Safety (EHS) office for specific disposal procedures.[5]

References

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